Product packaging for Iloprost phenacyl ester(Cat. No.:CAS No. 122405-30-5)

Iloprost phenacyl ester

Cat. No.: B053721
CAS No.: 122405-30-5
M. Wt: 478.6 g/mol
InChI Key: CZUMMMDKQYRZDP-JCAXBLPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iloprost phenacyl ester is a chemically stabilized analog of the potent vasodilator and antiplatelet agent, Iloprost. This prodrug form, featuring a phenacyl ester group, is designed to enhance the compound's stability and membrane permeability, facilitating its application in complex in vitro and ex vivo experimental systems. Its primary research value lies in its potent and selective agonism of the IP receptor (prostacyclin receptor), leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This mechanism underlines its utility in studying prostacyclin signaling pathways in vascular biology, pulmonary hypertension, and thrombosis research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O5 B053721 Iloprost phenacyl ester CAS No. 122405-30-5

Properties

CAS No.

122405-30-5

Molecular Formula

C30H38O5

Molecular Weight

478.6 g/mol

IUPAC Name

phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate

InChI

InChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11-

InChI Key

CZUMMMDKQYRZDP-JCAXBLPDSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)OCC(=O)C3=CC=CC=C3)/C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O

Other CAS No.

78919-13-8

physical_description

Solid

solubility

2.00e-03 g/L

Synonyms

iloprost phenacyl ester
iloprost-PE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Iloprost Phenacyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iloprost phenacyl ester is a synthetic analog of prostacyclin (PGI₂), engineered for enhanced stability and therapeutic application. This document elucidates the molecular mechanism of action of iloprost and its phenacyl ester derivative, focusing on its interaction with cellular receptors, subsequent signaling cascades, and physiological outcomes. The primary mechanism involves agonism at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), leading to vasodilation and inhibition of platelet aggregation. This guide provides a detailed overview of the signaling pathways, quantitative pharmacological data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action: Prostacyclin Receptor Agonism

This compound is understood to function as a prodrug of iloprost, a potent and stable prostacyclin analog.[1] The ester linkage is likely cleaved by endogenous esterases to release the active iloprost moiety. The mechanism of action for iloprost, and by extension its phenacyl ester, is centered on its activity as an agonist at the prostacyclin (IP) receptor.[2] The IP receptor is a member of the GPCR superfamily and is predominantly coupled to the stimulatory G-protein, Gs.[3]

The binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a well-defined signaling cascade:[2]

  • Receptor Binding and G-Protein Activation: Iloprost binds to the IP receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[2]

  • Adenylyl Cyclase Activation: The activated Gs α-subunit dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.[2]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[4][5]

  • Downstream Signaling: Elevated cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[2]

This signaling pathway culminates in two principal physiological effects: vasodilation and inhibition of platelet aggregation.[6]

Vasodilation

In vascular smooth muscle cells, the activation of PKA by cAMP leads to the phosphorylation and subsequent inactivation of myosin light chain kinase (MLCK).[2] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[2] This effect is particularly significant in the pulmonary vasculature, forming the basis of its use in pulmonary arterial hypertension.[7][8]

Inhibition of Platelet Aggregation

In platelets, the iloprost-induced rise in cAMP and PKA activation leads to the phosphorylation of various proteins that regulate platelet function.[2] This cascade ultimately inhibits the activation of glycoprotein IIb/IIIa receptors, which are essential for fibrinogen binding and platelet aggregation, thereby preventing thrombus formation.[2]

Signaling Pathway Diagram

The following diagram illustrates the core signaling cascade initiated by iloprost.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Physiological Effects Iloprost Iloprost IPR Prostacyclin (IP) Receptor (GPCR) Iloprost->IPR Binds G_Protein Gs Protein (αβγ) IPR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Vaso Vasodilation (Smooth Muscle Relaxation) PKA_active->Vaso Leads to Platelet Inhibition of Platelet Aggregation PKA_active->Platelet Leads to

Caption: Iloprost signaling pathway from receptor binding to cellular response.

Quantitative Pharmacological Data

Quantitative data for this compound is limited in the public domain. The following tables summarize the available data for the active compound, iloprost, providing key metrics for its interaction with prostanoid receptors and its functional effects.

Table 1: Receptor Binding Affinity of Iloprost

This table details the equilibrium dissociation constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeKᵢ (nM)Cell Line / TissueReference
IP Receptor 3.9Human recombinant[9]
EP₁ Receptor 1.1Human recombinant[9]
DP₁ Receptor >1000Human recombinant[9]
EP₂ Receptor >1000Human recombinant[9]
EP₃ Receptor >1000Human recombinant[9]
EP₄ Receptor >1000Human recombinant[9]
FP Receptor >1000Human recombinant[9]
TP Receptor >1000Human recombinant[9]

Data from these studies indicate that iloprost binds with high affinity to both the IP and EP₁ receptors.[9]

Table 2: Functional Potency of Iloprost

This table presents the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀). EC₅₀ is the concentration that provokes a response halfway between the baseline and maximum response, while IC₅₀ is the concentration that inhibits a specific biological function by 50%.

AssayParameterValue (nM)SystemReference
cAMP ElevationEC₅₀0.37Cells expressing human IP receptor[9]
Calcium InfluxEC₅₀0.3Cells expressing human EP₁ receptor[9]
Platelet Aggregation (ADP-induced)IC₅₀~1.3 - 10.2Human platelets
Platelet Aggregation (Collagen-induced)IC₅₀No difference vs. controlsHuman platelets from Type 1 Diabetics

The potent EC₅₀ for cAMP elevation is consistent with the primary mechanism of action via the IP receptor. The activity at the EP₁ receptor suggests potential for vasoconstrictive effects that may offset the IP-mediated vasodilation.[9]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of iloprost for the prostacyclin (IP) receptor and other prostanoid receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human IP receptor (or other prostanoid receptors of interest). This is typically achieved by homogenizing the cells in a lysis buffer followed by centrifugation to pellet the membranes, which are then resuspended.

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains:

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-iloprost).

    • Increasing concentrations of the unlabeled competitor compound (iloprost).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of iloprost that displaces 50% of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of this compound in stimulating the production of intracellular cAMP.

Methodology:

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the IP receptor (e.g., CHO-K1 cells) is cultured in 96-well plates.

  • Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Compound Stimulation: Cells are treated with increasing concentrations of this compound and incubated for a set time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where fluorescently labeled cAMP competes with cellular cAMP for binding to a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies and enzymatic colorimetric detection.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration. The EC₅₀ value is determined from this curve using non-linear regression.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a cell-based cAMP accumulation assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells expressing IP receptor in 96-well plate B Culture cells to appropriate confluency A->B C Pre-treat with PDE inhibitor B->C Day 1-2 D Add serial dilutions of This compound C->D E Incubate at 37°C D->E ~30 min F Lyse cells to release cAMP E->F G Quantify cAMP levels (e.g., HTRF, ELISA) F->G Assay Day H Plot dose-response curve G->H I Calculate EC50 value H->I

Caption: General experimental workflow for a cAMP accumulation assay.

Conclusion

This compound exerts its therapeutic effects by acting as a potent agonist at the prostacyclin (IP) receptor. Its mechanism of action is well-characterized, involving a Gs-protein-mediated activation of adenylyl cyclase, leading to increased intracellular cAMP. This second messenger triggers downstream signaling cascades that result in vasodilation and the inhibition of platelet aggregation. The quantitative pharmacological data for the active moiety, iloprost, confirm its high potency at the IP receptor. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.

References

An In-Depth Technical Guide to Iloprost and the Theoretical Framework of its Phenacyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of Iloprost, a synthetic prostacyclin analogue, and to explore the theoretical basis for the design of an Iloprost phenacyl ester prodrug. While extensive research has been conducted on Iloprost, public domain data and peer-reviewed literature on its specific phenacyl ester prodrug, including detailed experimental protocols and quantitative data, are exceptionally scarce. Consequently, this document will focus on the well-established properties of Iloprost and the general principles of prodrug design, offering a foundational understanding for researchers in this field.

Iloprost: A Potent Prostacyclin Analogue

Iloprost is a stable synthetic analogue of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic conditions.[1][2] It exerts its therapeutic effects primarily through vasodilation and inhibition of platelet aggregation.[1][3]

Mechanism of Action

Iloprost functions by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that is central to its pharmacological effects.[3]

  • Activation of Adenylate Cyclase: Upon Iloprost binding, the IP receptor activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

  • Increased Intracellular cAMP: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]

  • Downstream Effects: PKA activation triggers a series of downstream events that vary depending on the cell type:

    • In Vascular Smooth Muscle Cells: PKA activation leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[3]

    • In Platelets: PKA phosphorylates proteins that inhibit platelet activation and aggregation, thereby reducing the risk of thrombosis.[3]

Iloprost has also been noted to possess anti-inflammatory properties and can influence endothelial barrier function.[3][4]

Signaling Pathway of Iloprost

The signaling pathway of Iloprost, from receptor binding to its ultimate physiological effects, can be visualized as follows:

Iloprost_Signaling_Pathway cluster_effects Physiological Effects Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Figure 1: Iloprost signaling cascade leading to vasodilation and inhibition of platelet aggregation.

The Concept of an this compound Prodrug

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, instability, rapid metabolism, or poor permeability.

For a carboxylic acid-containing drug like Iloprost, an ester prodrug is a common approach. The phenacyl ester, in particular, can be used to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule.

Rationale for a Phenacyl Ester Prodrug of Iloprost

The development of a phenacyl ester prodrug of Iloprost would theoretically be pursued to:

  • Enhance Bioavailability: By increasing lipophilicity, the prodrug may exhibit improved absorption across biological membranes.

  • Modify Pharmacokinetics: The rate of hydrolysis of the ester would influence the release rate and duration of action of Iloprost.

  • Improve Stability: The ester form might protect the carboxylic acid group from degradation under certain conditions.

General Synthesis of a Phenacyl Ester Prodrug

The synthesis of a phenacyl ester from a carboxylic acid like Iloprost would typically involve the reaction of the carboxylic acid with a phenacyl halide (e.g., phenacyl bromide) in the presence of a base.

Phenacyl_Ester_Synthesis Iloprost_COOH Iloprost (R-COOH) Iloprost_PE This compound (R-COO-CH2-CO-Ph) Iloprost_COOH->Iloprost_PE Phenacyl_Halide Phenacyl Halide (Ph-CO-CH2-X) Phenacyl_Halide->Iloprost_PE Base Base Base->Iloprost_PE Salt Salt (Base-HX) Prodrug_Hydrolysis Iloprost_PE This compound Iloprost_Active Active Iloprost Iloprost_PE->Iloprost_Active Hydrolysis Metabolite Phenacyl Alcohol (Inactive Metabolite) Iloprost_PE->Metabolite Hydrolysis Esterases Esterases (in vivo) Esterases->Iloprost_Active Esterases->Metabolite

References

An In-depth Technical Guide to the Chemical Properties of Iloprost Phenacyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of iloprost phenacyl ester, a significant derivative of the synthetic prostacyclin analog, iloprost. This document details its physicochemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and illustrates its biological mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Chemical and Physical Properties

This compound is the product of the esterification of the carboxylic acid group of iloprost with a phenacyl group. This modification significantly alters the parent drug's polarity, which can influence its solubility, stability, and pharmacokinetic profile, often rendering it a prodrug that converts to the active iloprost molecule in vivo.[1][2] The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C30H38O5[3]
Molecular Weight 478.6 g/mol [3]
CAS Number 122405-30-5[3]
IUPAC Name phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate[3]
Physical Description Solid[3]
Solubility 2.00e-03 g/L (estimated)[3]
LogP 4.8 (estimated)[3]

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analytical techniques for similar prostaglandin esters.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from iloprost via esterification.

Materials:

  • Iloprost

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve iloprost in anhydrous acetone in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • To this stirred suspension, add a stoichiometric equivalent of 2-bromoacetophenone.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system

  • Column: C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: Dependent on concentration and column capacity

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the filtered sample onto the preparative HPLC system.

  • Collect fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrument: Analytical HPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO)

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC

  • Sample Preparation: Dissolve a few milligrams of the purified product in the deuterated solvent.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray ionization (ESI)

  • Mode: Positive or negative ion mode

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]+, [M+Na]+, or [M-H]-).

Signaling Pathways and Mechanism of Action

This compound is presumed to act as a prodrug, being hydrolyzed by esterases in vivo to release the active compound, iloprost.[2][4] Iloprost is a stable synthetic analog of prostacyclin (PGI2) and exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5]

Activation of the IP receptor by iloprost initiates a signaling cascade that is central to its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation.[5]

iloprost_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol iloprost Iloprost ip_receptor Prostacyclin Receptor (IP Receptor) iloprost->ip_receptor Binds to g_protein Gs Protein ip_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) pka->response Leads to

Caption: Iloprost signaling pathway.

Experimental and Logical Workflows

The development and characterization of this compound involve a logical progression of experimental procedures.

Synthesis and Purification Workflow

synthesis_workflow start Start: Iloprost esterification Esterification with 2-Bromoacetophenone start->esterification workup Aqueous Workup and Extraction esterification->workup crude_product Crude Iloprost Phenacyl Ester workup->crude_product purification Preparative HPLC crude_product->purification pure_product Pure Iloprost Phenacyl Ester purification->pure_product

Caption: Synthesis and purification workflow.

Analytical Characterization Workflow

analytical_workflow start Pure Iloprost Phenacyl Ester hplc Purity Assessment (HPLC) start->hplc nmr Structural Elucidation (NMR) start->nmr ms Molecular Weight Confirmation (MS) start->ms data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis

Caption: Analytical characterization workflow.

Prodrug Activation and Action

The logical relationship for the action of this compound as a prodrug is as follows:

prodrug_action prodrug This compound (Administered Prodrug) hydrolysis In vivo Hydrolysis (Esterases) prodrug->hydrolysis active_drug Iloprost (Active Drug) hydrolysis->active_drug biological_effect Biological Effect (via IP Receptor) active_drug->biological_effect

Caption: Prodrug activation and action.

References

The Biological Activity of Iloprost Phenacyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation, primarily utilized in the treatment of pulmonary arterial hypertension and certain peripheral vascular diseases.[1][2][3] Its therapeutic effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which subsequently elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] To enhance its therapeutic application, particularly in ophthalmology, iloprost has been modified into its phenacyl ester form. This technical guide provides an in-depth overview of the biological activity of iloprost phenacyl ester, with a focus on its ocular hypotensive effects and associated mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: A Prodrug Approach

This compound is designed as a prodrug to enhance the corneal permeability of the parent compound, iloprost. Prostaglandin analogues are often synthesized as ester prodrugs to improve their passage across cell membranes.[5] Following topical administration to the eye, it is hypothesized that endogenous esterases within ocular tissues, such as the cornea, hydrolyze the phenacyl ester to release the biologically active iloprost.[1] This enzymatic cleavage is a critical step for the molecule to exert its pharmacological effects.

The liberated iloprost then binds to prostacyclin (IP) receptors, which are expressed in various ocular tissues, including the ciliary body and trabecular meshwork.[6][7][8] The activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[4][9] This elevation in cAMP is the central event that triggers the downstream signaling cascades responsible for the observed biological effects.

Signaling Pathway

The binding of iloprost to the IP receptor initiates a well-defined signaling cascade. The activated G-protein (Gs) stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[9] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins. In the context of the eye, this signaling pathway is believed to influence aqueous humor dynamics, ultimately leading to a reduction in intraocular pressure.[8]

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost_PE This compound Esterases Ocular Esterases Iloprost_PE->Esterases Hydrolysis Iloprost Iloprost (Active) IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to Esterases->Iloprost Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., IOP Reduction) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound.

Quantitative Data on Biological Activity

The primary biological activity of this compound that has been quantitatively assessed is its effect on intraocular pressure (IOP). The following tables summarize the key findings from a study comparing the topical application of this compound in rabbits and beagles.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Rabbits

Dose (µg)VehicleMaximum IOP Reduction (mmHg)
0.10.5% Hydroxypropyl methylcellulose7.0 - 8.0
1.00.5% Hydroxypropyl methylcellulose7.0 - 8.0

Data from a study where IOP reduction was sustained and fluctuated within the indicated range.

Table 2: Effect of this compound on Intraocular Pressure (IOP) in Beagles

Dose (µg)VehicleMean IOP Reduction (mmHg ± SEM)Duration of Effect (hrs)
1.00.5% Hydroxypropyl methylcellulose5.8 ± 0.45
2.00.5% Hydroxypropyl methylcellulose5.8 ± 0.55

P < 0.005 compared to baseline.

Table 3: Effect of this compound on Aqueous Humor Composition

Animal ModelParameterObservation
RabbitProtein ConcentrationIncreased
BeagleProtein ConcentrationNo noticeable effect
RabbitCyclic-AMP ConcentrationSlightly increased
BeagleCyclic-AMP ConcentrationElevated

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies represent the standard procedures for the key experiments conducted.

Measurement of Intraocular Pressure (IOP) in Animal Models

A non-invasive method using a pneumatonometer or a Tono-Pen is typically employed for measuring IOP in conscious rabbits and beagles.

Representative Protocol:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures for several days before the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Prior to drug administration, baseline IOP is measured multiple times to establish a stable reading.

  • Topical Administration: A precise volume (e.g., 25-50 µL) of the this compound solution or vehicle is instilled into the conjunctival sac of one eye, while the contralateral eye may serve as a control.

  • Post-treatment IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6, and 24 hours) post-instillation.

  • Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the treated and control groups using appropriate statistical methods.

Assessment of Blood-Aqueous Barrier Integrity

The integrity of the blood-aqueous barrier is assessed by measuring the protein concentration in the aqueous humor. An increase in protein concentration indicates a breakdown of this barrier.

Representative Protocol (Bradford Protein Assay):

  • Aqueous Humor Collection: At the end of the IOP measurement period, animals are anesthetized, and aqueous humor is carefully aspirated from the anterior chamber using a fine-gauge needle.

  • Sample Preparation: The collected aqueous humor samples are centrifuged to remove any cellular debris.

  • Bradford Reagent Preparation: A standard Bradford dye reagent is prepared or a commercial kit is used.

  • Standard Curve Generation: A series of bovine serum albumin (BSA) standards of known concentrations are prepared to generate a standard curve.

  • Assay Procedure: A small volume of each aqueous humor sample and the BSA standards are added to the Bradford reagent.

  • Absorbance Measurement: After a short incubation period, the absorbance of the samples and standards is measured at 595 nm using a spectrophotometer.

  • Protein Concentration Calculation: The protein concentration in the aqueous humor samples is determined by comparing their absorbance values to the standard curve.[2][3][10]

Measurement of Cyclic AMP (cAMP) in Aqueous Humor

The concentration of cAMP in the aqueous humor is a direct indicator of the activation of the prostacyclin receptor signaling pathway.

Representative Protocol (Radioimmunoassay - RIA):

  • Aqueous Humor Collection: Aqueous humor is collected as described previously.

  • Sample Preparation: Samples are typically acetylated to improve the sensitivity of the assay.

  • RIA Procedure: The assay is performed using a commercial cAMP RIA kit. This competitive binding assay involves incubating the aqueous humor samples with a known amount of radiolabeled cAMP and a specific anti-cAMP antibody.

  • Separation of Bound and Free cAMP: A precipitating reagent is used to separate the antibody-bound cAMP from the free cAMP.

  • Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

  • cAMP Concentration Calculation: The concentration of cAMP in the samples is determined by comparing the results to a standard curve generated with known concentrations of unlabeled cAMP.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the ocular hypotensive effects of a compound like this compound.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rabbits/Beagles) Start->Animal_Acclimatization Baseline_IOP Baseline IOP Measurement Animal_Acclimatization->Baseline_IOP Drug_Administration Topical Administration (this compound vs. Vehicle) Baseline_IOP->Drug_Administration IOP_Monitoring IOP Monitoring at Multiple Time Points Drug_Administration->IOP_Monitoring Aqueous_Humor_Collection Aqueous Humor Collection (End of Study) IOP_Monitoring->Aqueous_Humor_Collection Protein_Assay Protein Concentration Assay (Blood-Aqueous Barrier) Aqueous_Humor_Collection->Protein_Assay cAMP_Assay cAMP Measurement (Signaling Pathway Activation) Aqueous_Humor_Collection->cAMP_Assay Data_Analysis Statistical Data Analysis Protein_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for ocular drug testing.

Conclusion

This compound demonstrates significant ocular hypotensive activity in animal models, which is attributed to its role as a prodrug that releases the active compound, iloprost, upon topical administration. The underlying mechanism involves the activation of the prostacyclin receptor and the subsequent increase in intracellular cAMP. While it effectively lowers intraocular pressure, it is important to note its potential to disrupt the blood-aqueous barrier, particularly in rabbits. This technical guide provides a foundational understanding of the biological activity of this compound and outlines the standard methodologies for its preclinical evaluation. Further research is warranted to fully elucidate its long-term effects and clinical potential in the management of ocular hypertension and glaucoma.

References

Iloprost Phenacyl Ester: A Technical Examination of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vasospastic diseases.[1] Its therapeutic effects are mediated through interaction with various prostanoid receptors, primarily the prostacyclin receptor (IP receptor). The chemical modification of iloprost, such as the formation of a phenacyl ester, can significantly alter its pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity. This technical guide provides a comprehensive overview of the receptor binding profile of iloprost and discusses the potential implications of phenacyl esterification.

Iloprost Receptor Binding Profile

Iloprost exhibits a broad binding profile across the family of prostanoid receptors. Its highest affinity is for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[2] The binding affinities of iloprost to a range of human prostanoid receptors are summarized in the table below. These values, presented as inhibition constants (Ki), are derived from radioligand displacement assays. A lower Ki value indicates a higher binding affinity.

ReceptorIloprost Kᵢ (nM)Reference
IP3.9[1]
EP11.1[1]
EP356[3]
FP>100[1]
EP4>100[2]
DP1>1000[2]
EP2>1000[2]
TP>1000[2]

Table 1: Binding affinities of iloprost for human prostanoid receptors. Data are compiled from studies using recombinant human receptors.

The data clearly indicates that iloprost is not entirely selective for the IP receptor, showing significant affinity for the EP1 receptor as well.[4] This lack of high selectivity may contribute to its overall therapeutic effects and side-effect profile.[5]

Prostacyclin Receptor (IP) Signaling Pathway

The primary therapeutic effects of iloprost are mediated through the activation of the IP receptor, a G-protein coupled receptor (GPCR).[6] Upon agonist binding, the IP receptor couples to the Gs alpha subunit, initiating a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

IP_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor Iloprost->IP_Receptor Binds Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Platelet Inhibition) PKA->Cellular_Response Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand ([³H]iloprost) Radioligand->Incubation Test_Compound Test Compound (Iloprost) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC₅₀ Calculation Counting->IC50_Calc Ki_Conversion Cheng-Prusoff (Kᵢ Conversion) IC50_Calc->Ki_Conversion

References

Iloprost Phenacyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic applications, particularly in pulmonary arterial hypertension and severe limb ischemia, are well-documented.[1] For analytical and research purposes, derivatization of iloprost into its phenacyl ester form offers potential advantages, primarily in enhancing its detectability in analytical assays such as high-performance liquid chromatography (HPLC) due to the strong ultraviolet (UV) absorbance of the phenacyl group. This technical guide provides an in-depth overview of iloprost phenacyl ester, focusing on its core characteristics, relevant experimental protocols, and the underlying signaling pathways of its parent compound, iloprost.

Core Concepts: Iloprost as a Prostacyclin Analog

Iloprost exerts its pharmacological effects by mimicking the actions of endogenous prostacyclin. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), primarily activating the Gs alpha subunit.[2][3] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), leading to a variety of cellular responses that culminate in vasodilation and the inhibition of platelet aggregation.[2][3]

Signaling Pathway of Iloprost

The binding of iloprost to the IP receptor triggers a well-defined signaling pathway, crucial for its therapeutic effects. The key steps are outlined in the diagram below.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Iloprost Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for iloprost, providing a baseline for understanding its activity. Data for this compound is currently limited in publicly available literature; however, the derivatization is not expected to significantly alter the core receptor binding and activation, but rather to facilitate its detection and quantification.

Table 1: Receptor Binding Affinity of Iloprost
ReceptorOrganismKi (nM)Reference
IPHuman3.9[3]
IPHuman11[4]
EP1Human1.1[3]
EP1Human11[4]
EP3Human56[4]

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Iloprost
ReceptorAssay TypeEC50 (nM)Reference
IPcAMP Elevation0.37[3]
IPcAMP Accumulation16[5]
EP1Calcium Influx0.3[3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of prostacyclin analogs like iloprost and its derivatives.

Synthesis of this compound

Objective: To synthesize this compound from iloprost.

Materials:

  • Iloprost

  • α-Bromoacetophenone (Phenacyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve iloprost in anhydrous acetonitrile.

  • Add a molar excess of N,N-Diisopropylethylamine (DIPEA) to the solution. This acts as a non-nucleophilic base to deprotonate the carboxylic acid of iloprost.

  • Add a slight molar excess of α-bromoacetophenone to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

HPLC Analysis of this compound

The following is a proposed HPLC method for the analysis of this compound, adapted from general methods for phenacyl ester derivatives of fatty acids and prostaglandins.[7]

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Gradient Elution:

  • A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 20% to 80% B over 20 minutes). The exact gradient should be optimized for the best separation.

Flow Rate: 1.0 mL/min

Detection: UV absorbance at approximately 254 nm.[6]

Procedure:

  • Prepare a standard solution of purified this compound of known concentration in the mobile phase.

  • Inject a known volume of the standard solution to determine the retention time and peak area.

  • Inject the sample solution to be analyzed.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

In Vitro Bioassay: Platelet Aggregation Inhibition

This protocol describes a method to assess the biological activity of prostacyclin analogs by measuring their ability to inhibit platelet aggregation.

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

  • Anticoagulant (e.g., Acid Citrate Dextrose - ACD)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet aggregating agent (e.g., Adenosine diphosphate - ADP, or collagen)

  • This compound dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Platelet aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated whole blood at a low speed.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. PPP is used to set the 100% aggregation baseline.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-incubate aliquots of PRP with different concentrations of this compound for a short period at 37°C.

  • Initiate platelet aggregation by adding a standard concentration of an aggregating agent (e.g., ADP).

  • Monitor the change in light transmission through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

  • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to a vehicle control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of aggregation).

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and purification of this compound and for conducting a receptor binding assay.

Synthesis_Purification_Workflow Start Start Reaction_Setup Reaction Setup: Iloprost, Phenacyl Bromide, DIPEA in Acetonitrile Start->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC/HPLC) Reaction_Setup->Reaction Workup Aqueous Workup: Extraction with Ethyl Acetate, Washing with NaHCO3 and Brine Reaction->Workup Drying_Concentration Drying over Na2SO4 and Concentration Workup->Drying_Concentration Purification Silica Gel Column Chromatography Drying_Concentration->Purification Characterization Characterization: (NMR, Mass Spectrometry) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Radiolabeled Ligand, Cell Membranes with IP Receptor, Buffers Start->Prepare_Reagents Incubation_Setup Set up Incubations: - Total Binding (Radioligand + Membranes) - Non-specific Binding (Radioligand + Membranes + Excess Unlabeled Ligand) - Competition (Radioligand + Membranes + Test Compound) Prepare_Reagents->Incubation_Setup Incubate Incubate at Defined Temperature and Time Incubation_Setup->Incubate Separation Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Data_Analysis Data Analysis: Calculate Specific Binding, Determine IC50/Ki Quantification->Data_Analysis End End Data_Analysis->End

References

Investigating the Lipophilicity of Iloprost Phenacyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilicity of Iloprost phenacyl ester. While direct experimental data for this specific ester is limited in publicly available literature, this document synthesizes established principles of medicinal chemistry and experimental design to offer a comprehensive overview. We will delve into the expected impact of the phenacyl ester modification on the physicochemical properties of Iloprost, propose detailed experimental protocols for its synthesis and lipophilicity determination, and contextualize its biological activity through its signaling pathway.

Introduction to Iloprost and the Rationale for Esterification

Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other vasospastic conditions.[3][4] As a carboxylic acid, Iloprost is relatively polar, which can limit its passive diffusion across biological membranes. Esterification of the carboxylate group with a phenacyl moiety is a common prodrug strategy to enhance lipophilicity. This modification transiently masks the polar carboxylic acid, facilitating improved membrane permeability. Following administration, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent drug, Iloprost.

Quantitative Lipophilicity Data

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While an experimentally determined LogP value for this compound is not readily found in the cited literature, we can infer its properties relative to the parent compound, Iloprost. The addition of the aromatic phenacyl group is expected to significantly increase the lipophilicity.

CompoundMolecular FormulaLogPData Source
IloprostC22H32O44.8PubChem[5]
This compoundC30H36O5Estimated to be > 4.8Inferred

Note: The LogP for this compound is an estimation based on the addition of a lipophilic phenacyl group to the Iloprost structure. Experimental determination is required for a precise value.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a standard esterification reaction between Iloprost and a phenacyl halide, such as 2-bromoacetophenone. The general procedure is as follows, based on established chemical synthesis principles for prostacyclin analogs.[6][7][8]

Materials:

  • Iloprost

  • 2-Bromoacetophenone

  • Potassium carbonate (K2CO3)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Iloprost in anhydrous acetone.

  • Add an excess of potassium carbonate to the solution to act as a base.

  • To this stirring suspension, add a slight molar excess of 2-bromoacetophenone.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[9][10]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • In a series of centrifuge tubes, add equal volumes of the n-octanol stock solution and water.

  • Securely cap the tubes and shake them vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • After shaking, centrifuge the tubes to ensure complete separation of the n-octanol and water layers.

  • Carefully collect an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Visualization of Pathways and Workflows

Iloprost Signaling Pathway

Iloprost, the active metabolite of this compound, exerts its therapeutic effects by activating the prostacyclin (IP) receptor, a G protein-coupled receptor.[1][11] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost signaling cascade via the IP receptor.

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the key steps in the proposed experimental workflow for determining the LogP of this compound.

Lipophilicity_Workflow Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Shake_Flask Shake-Flask Partitioning Characterization->Shake_Flask Phase_Separation Phase Separation (Centrifugation) Shake_Flask->Phase_Separation Concentration_Analysis Concentration Analysis (HPLC or UV-Vis) Phase_Separation->Concentration_Analysis LogP_Calculation LogP Calculation Concentration_Analysis->LogP_Calculation

Caption: Workflow for LogP determination of this compound.

Conclusion

The esterification of Iloprost to its phenacyl ester derivative represents a logical approach to enhance its lipophilicity and potentially improve its pharmacokinetic profile. While direct experimental data on the lipophilicity of this compound is not extensively published, this guide provides a robust framework for its synthesis and characterization. The proposed experimental protocols, based on well-established methodologies, offer a clear path for researchers to determine the precise LogP value of this compound. Understanding the lipophilicity of this compound is a crucial step in evaluating its potential as a prodrug and in the broader context of developing more effective therapies for conditions such as pulmonary arterial hypertension.

References

Phenacyl Ester as a Protecting Group for Iloprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] Its chemical structure contains a carboxylic acid moiety that is crucial for its biological activity but can also be a site for metabolic inactivation or undesirable interactions during synthetic modifications or formulation development.[3] Protecting this carboxylic acid group can be a key strategy in various research and development contexts, such as in the preparation of prodrugs or for the purification of Iloprost intermediates.

This technical guide provides a comprehensive overview of the use of the phenacyl ester as a protecting group for the carboxylic acid of Iloprost. The phenacyl group offers several advantages, including its stability under various conditions and the availability of multiple deprotection strategies. This document details the synthesis, deprotection, and stability of Iloprost phenacyl ester, supported by experimental protocols and a summary of relevant data.

The Phenacyl Ester Protecting Group

The phenacyl group is a well-established protecting group for carboxylic acids. It is introduced by reacting the carboxylate salt of the substrate with a phenacyl halide, typically phenacyl bromide. The resulting ester is generally stable to acidic conditions and can be cleaved under specific, mild conditions, making it a versatile tool in organic synthesis.

Key Features of the Phenacyl Ester Protecting Group:

  • Stability: Generally stable to acidic conditions.

  • Cleavage: Can be removed under various conditions, including reduction, photolysis, and nucleophilic attack, allowing for orthogonal deprotection strategies.[4][5][6]

  • Crystallinity: Phenacyl esters are often crystalline, which can aid in the purification of the protected compound.

Synthesis of this compound

Experimental Protocol: General Method for Phenacylation

Materials:

  • Iloprost

  • Phenacyl bromide

  • A suitable base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, acetone, dimethylformamide)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Salt Formation: Dissolve Iloprost (1 equivalent) in the chosen anhydrous solvent. Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the carboxylate salt in situ.

  • Esterification: To the solution containing the Iloprost carboxylate, add phenacyl bromide (1.1-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (Iloprost) is consumed.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Experimental Workflow

G cluster_synthesis Synthesis of this compound Iloprost Iloprost Salt Iloprost Carboxylate (in situ) Iloprost->Salt Base Base (e.g., Et3N) Base->Salt Solvent1 Anhydrous Solvent (e.g., ACN) Solvent1->Salt Reaction Esterification Reaction Salt->Reaction PhenacylBr Phenacyl Bromide PhenacylBr->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound

The removal of the phenacyl group from this compound can be achieved through several methods. The choice of deprotection strategy will depend on the compatibility with other functional groups in the molecule and the desired reaction conditions.

Reductive Cleavage with Zinc and Acetic Acid

This is a classic and reliable method for the deprotection of phenacyl esters. The reaction is typically carried out under mild conditions.

Materials:

  • This compound

  • Zinc dust (activated)

  • Glacial acetic acid

  • A suitable solvent (e.g., methanol, ethanol, or aqueous acetic acid)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add glacial acetic acid followed by activated zinc dust (excess, e.g., 10-20 equivalents).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the excess zinc.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude Iloprost by column chromatography or preparative HPLC to obtain the pure product.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is another effective method for cleaving phenacyl esters, particularly for molecules sensitive to acidic conditions.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • A suitable solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • Setup: Dissolve this compound (1 equivalent) in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Add the Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting Iloprost as described previously.

Photolytic Deprotection

Phenacyl esters can also be cleaved using UV light. This method is particularly useful when other functional groups in the molecule are sensitive to the reagents used in reductive or hydrogenolytic cleavage.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile/water)

  • A UV light source (e.g., a mercury lamp with a Pyrex filter to block short-wavelength UV)

Procedure:

  • Solution Preparation: Dissolve this compound in the chosen solvent in a quartz or Pyrex reaction vessel.

  • Irradiation: Irradiate the solution with the UV light source while stirring.

  • Monitoring: Monitor the disappearance of the starting material by HPLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the solvent and purify the crude Iloprost.

Deprotection Workflow

G cluster_deprotection Deprotection of this compound Start This compound Method1 Reductive Cleavage (Zn/AcOH) Start->Method1 Method2 Catalytic Hydrogenolysis (H2, Pd/C) Start->Method2 Method3 Photolytic Cleavage (UV light) Start->Method3 Product Iloprost Method1->Product Method2->Product Method3->Product

Caption: Methods for the deprotection of this compound.

Quantitative Data

Quantitative data for the synthesis and deprotection of this compound is not extensively reported in the literature. However, based on similar reactions with other prostaglandins and carboxylic acids, the following table summarizes the expected yields and purity.

Process Reaction Reagents Expected Yield (%) Expected Purity (%) Reference
Protection PhenacylationPhenacyl bromide, Base> 80> 95 (after purification)General Synthetic Methods
Deprotection Reductive CleavageZn, Acetic Acid70 - 90> 98 (after purification)[5]
Deprotection Catalytic HydrogenolysisH₂, Pd/C85 - 95> 98 (after purification)General Synthetic Methods
Deprotection PhotolysisUV Light60 - 85> 95 (after purification)[6]

Note: The expected yields and purities are estimates based on general procedures for phenacyl ester synthesis and deprotection and may vary depending on the specific reaction conditions and the scale of the reaction.

Stability of this compound

Prostaglandins are known to be sensitive to both acidic and basic conditions, as well as to elevated temperatures.[7] The esterification of the carboxylic acid to a phenacyl ester is expected to enhance the stability of the molecule towards certain degradation pathways, particularly those initiated by the free carboxylic acid. However, the overall stability will still be influenced by the other functional groups present in the Iloprost molecule.

General Stability Considerations:

  • pH: this compound is expected to be more stable under neutral and mildly acidic conditions compared to the free acid. It will be susceptible to hydrolysis under strongly basic conditions.

  • Temperature: As with most complex organic molecules, storage at low temperatures (-20°C or below) is recommended to minimize degradation.

  • Light: Due to the photolabile nature of the phenacyl group, the compound should be protected from light, especially UV radiation, during storage and handling.

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by acting as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[8][9] Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

G cluster_pathway Iloprost Signaling Pathway cluster_effects Cellular Effects Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor binds G_Protein Gαs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Caption: Simplified signaling pathway of Iloprost.

Conclusion

The phenacyl ester is a viable and versatile protecting group for the carboxylic acid of Iloprost. Its introduction is straightforward, and it can be removed under a variety of mild conditions, offering flexibility in synthetic and drug development strategies. While specific quantitative data for the synthesis and deprotection of this compound is limited, the general protocols provided in this guide serve as a solid foundation for researchers. The stability conferred by the phenacyl group, coupled with the understanding of Iloprost's signaling pathway, provides a comprehensive framework for the effective use of this protecting group strategy in the context of Iloprost-related research and development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Iloprost and its Potential Phenacyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost is a synthetic analogue of prostacyclin (PGI₂) that has become a cornerstone in the treatment of pulmonary arterial hypertension and other vasospastic disorders. Its potent vasodilatory and antiplatelet aggregation properties stem from its action as a stable agonist of the prostacyclin receptor. This technical guide provides a comprehensive overview of the discovery and, critically, the intricate stereocontrolled synthesis of Iloprost. While the scientific literature does not contain specific information on the discovery or synthesis of "Iloprost phenacyl ester," this guide also puts forth a theoretical protocol for its synthesis based on established methods for prostaglandin esterification. Furthermore, this document details the well-elucidated signaling pathway of Iloprost, which would be the presumed mechanism of action for a phenacyl ester prodrug. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for researchers and professionals in drug development.

Discovery and Pharmacological Profile of Iloprost

Iloprost was developed as a more stable chemical analogue of the naturally occurring prostacyclin (PGI₂). PGI₂ is a potent vasodilator and inhibitor of platelet aggregation, but its therapeutic use is severely limited by its chemical instability and very short biological half-life.[1] The discovery of Iloprost provided a significant therapeutic advancement, offering a compound with a similar pharmacological profile but with improved stability suitable for clinical use.[1]

Iloprost is a carbobicyclic compound, where the endocyclic oxygen of the PGI₂ structure is replaced by a methylene group. It is used clinically as a mixture of two diastereoisomers, 4R and 4S, with the 4S isomer being the more potent vasodilator.[1][2] Its primary therapeutic applications include the treatment of pulmonary arterial hypertension (PAH), severe peripheral vascular disease, and Raynaud's phenomenon.[3]

Mechanism of Action

Iloprost exerts its pharmacological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets.[3] This binding initiates a signaling cascade that is central to its therapeutic effects:

  • Activation of Adenylate Cyclase: Upon Iloprost binding, the IP receptor activates the enzyme adenylate cyclase.[3]

  • Increased cAMP Levels: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

  • Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

  • Physiological Response: PKA then phosphorylates various downstream targets, leading to:

    • Vasodilation: In vascular smooth muscle cells, PKA activation leads to the relaxation of the muscle, causing the blood vessels to dilate. This reduces both pulmonary and systemic vascular resistance.[3]

    • Inhibition of Platelet Aggregation: In platelets, PKA-mediated phosphorylation inhibits their activation and aggregation, reducing the risk of thrombosis.[3]

Beyond this primary pathway, Iloprost has also been shown to have anti-inflammatory and cytoprotective effects, although the exact mechanisms are still under investigation.[2][4]

Signaling Pathway of Iloprost

The signaling pathway of Iloprost is a classic example of a GPCR-mediated response. The following diagram illustrates the key steps involved.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor Binds AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, Anti-platelet Aggregation) PKA->Response Leads to

Figure 1: Signaling pathway of Iloprost.

Synthesis of Iloprost

The total synthesis of Iloprost is a significant challenge in organic chemistry due to the presence of multiple stereocenters and the complex bicyclic core. Several synthetic routes have been developed, with a key focus on achieving high stereocontrol. A common strategy involves the construction of a key bicyclic intermediate, followed by the introduction of the two side chains.

One notable approach involves a fully stereocontrolled synthesis with the following key steps:

  • Formation of a Bicyclic Azoalkene: The synthesis often starts from a simpler achiral bicyclic ketone, which is converted to a chiral bicyclic azoalkene. This step establishes the core ring structure with the correct stereochemistry.

  • Stereoselective Conjugate Addition: The omega side chain is introduced via a stereoselective conjugate addition of an alkenylcopper reagent to the azoalkene. This is a crucial step for setting the stereochemistry of the lower side chain.

  • Diastereoselective Olefination: The alpha side chain is typically installed using a diastereoselective Horner-Wadsworth-Emmons (HWE) olefination of a ketone intermediate with a chiral phosphoryl acetate. This reaction is critical for establishing the E-configuration of the double bond in the upper side chain.

  • Regio- and Stereoselective Alkylation: Further modifications, such as allylic alkylation, may be employed to complete the synthesis of the side chains with the desired stereochemistry.

The following diagram provides a generalized workflow for the synthesis of Iloprost.

Iloprost_Synthesis_Workflow start Achiral Bicyclic Ketone azoalkene Chiral Bicyclic Azoalkene start->azoalkene Enantioselective Deprotonation conjugate_addition Stereoselective Conjugate Addition (with Alkenylcopper Reagent) azoalkene->conjugate_addition hydrazone Hydrazone Intermediate conjugate_addition->hydrazone ketone Bicyclic Ketone Intermediate hydrazone->ketone Hydrolysis olefination Diastereoselective HWE Olefination (with Chiral Phosphoryl Acetate) ketone->olefination ester Iloprost Ester Intermediate olefination->ester final_product Iloprost ester->final_product Hydrolysis/Deprotection

Figure 2: Generalized workflow for the total synthesis of Iloprost.
Experimental Protocols for Key Synthetic Steps

While a complete step-by-step synthesis is beyond the scope of this guide, the following outlines the general conditions for some of the key transformations described in the literature.

Stereoselective Conjugate Addition:

  • Reactants: Chiral bicyclic azoalkene and an alkenylcopper reagent (prepared from the corresponding alkenyl lithium and a copper salt, e.g., CuI).

  • Solvent: Anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Temperature: The reaction is typically carried out at low temperatures, such as -78 °C, to ensure high stereoselectivity.

  • Work-up: The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride, followed by extraction and chromatographic purification.

Diastereoselective Horner-Wadsworth-Emmons (HWE) Olefination:

  • Reactants: Bicyclic ketone intermediate and a chiral phosphoryl acetate.

  • Base: A strong, non-nucleophilic base is used to deprotonate the phosphonate, such as lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH).

  • Solvent: Anhydrous aprotic solvent, such as THF or dimethoxyethane (DME).

  • Temperature: The reaction is typically performed at low temperatures, ranging from -78 °C to room temperature, depending on the specific substrate and base used.

  • Work-up: The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

This compound: A Theoretical Consideration

As previously stated, there is no specific information in the reviewed scientific literature regarding the discovery, synthesis, or biological evaluation of this compound. It is plausible that such a derivative could be synthesized as a prodrug to potentially modify the pharmacokinetic profile of Iloprost, or for analytical purposes, as phenacyl esters of prostaglandins are used as chromophores for HPLC detection.

Proposed Synthesis of this compound

A potential route to this compound would involve the esterification of the carboxylic acid moiety of Iloprost with a phenacyl halide, such as phenacyl bromide. This type of reaction is well-documented for other prostaglandins.

Theoretical Experimental Protocol for the Synthesis of this compound:

  • Reactants:

    • Iloprost

    • Phenacyl bromide

    • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)

  • Solvent: Anhydrous aprotic solvent, such as acetonitrile or acetone.

  • Procedure:

    • Dissolve Iloprost in the chosen anhydrous solvent.

    • Add the non-nucleophilic base to the solution to deprotonate the carboxylic acid.

    • Add a stoichiometric amount of phenacyl bromide to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture would be worked up by removing the solvent, followed by an extractive procedure to remove salts and unreacted reagents.

    • The crude this compound would then be purified using column chromatography on silica gel.

The following diagram illustrates this proposed synthetic transformation.

Iloprost_Phenacyl_Ester_Synthesis Iloprost Iloprost (with free carboxylic acid) Esterification Esterification Reaction (in Aprotic Solvent) Iloprost->Esterification Reagents Phenacyl Bromide + Base (e.g., DIPEA) Reagents->Esterification Iloprost_Phenacyl_Ester This compound Esterification->Iloprost_Phenacyl_Ester

Figure 3: Proposed synthesis of this compound.

Quantitative Data

The following tables summarize some of the key quantitative data related to the synthesis and biological activity of Iloprost. It is important to note that specific yields can vary significantly depending on the synthetic route and optimization of reaction conditions.

Table 1: Illustrative Yields for Key Synthetic Steps in Iloprost Synthesis

Reaction StepStarting MaterialProductRepresentative Yield (%)
Enantioselective DeprotonationAchiral Bicyclic KetoneChiral Bicyclic Azoalkene> 95% e.e.
Conjugate AdditionBicyclic AzoalkeneHydrazone Intermediate70 - 85%
HWE OlefinationBicyclic KetoneIloprost Ester Intermediate60 - 80%
Final Deprotection/HydrolysisIloprost Ester IntermediateIloprost> 90%

Note: These are representative yields and can vary based on the specific reagents and conditions used.

Table 2: Pharmacological Parameters of Iloprost

ParameterValueReference
Biological Half-life20 - 30 minutes[5]
Protein Binding~60%[3]
Primary Route of EliminationRenal[3]
Potency (relative to PGI₂)Similar[1]

Conclusion

Iloprost remains a vital therapeutic agent due to its potent and stable prostacyclin-mimetic activity. Its complex, stereochemically rich structure has made its total synthesis a notable achievement in organic chemistry, with various strategies developed to control its multiple chiral centers. While the specific derivative, this compound, is not documented in the scientific literature, its synthesis is theoretically achievable through standard esterification protocols. Such a derivative could potentially serve as a prodrug with altered pharmacokinetic properties or as an analytical standard. Further research would be required to synthesize and evaluate the biological activity of this compound to determine its potential utility. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of Iloprost for professionals in the field of drug development and research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Iloprost Phenacyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of iloprost phenacyl ester. Iloprost, a synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. The phenacyl ester derivative allows for further investigation of its biological activity and potential as a prodrug. This protocol is intended for researchers in medicinal chemistry and drug development.

Introduction

Iloprost is a stable synthetic analogue of prostacyclin used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2][3] It exerts its therapeutic effects by activating prostacyclin (IP) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and cytoprotective effects. The esterification of iloprost to its phenacyl ester derivative can modify its pharmacokinetic properties, potentially leading to altered duration of action or tissue distribution. This protocol details a method for the synthesis of this compound via esterification of iloprost with phenacyl bromide.

Chemical Structures

Iloprost

  • Molecular Formula: C₂₂H₃₂O₄

  • Molecular Weight: 360.49 g/mol

  • IUPAC Name: (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]hexahydropentalen-2(1H)-ylidene]pentanoic acid

Phenacyl Bromide

  • Molecular Formula: C₈H₇BrO

  • Molecular Weight: 199.04 g/mol

  • IUPAC Name: 2-bromo-1-phenylethanone

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the esterification of carboxylic acids with phenacyl bromide.

Materials:

  • Iloprost

  • Phenacyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve iloprost (1.0 eq) in anhydrous acetone (20 mL per gram of iloprost).

  • To this solution, add anhydrous potassium carbonate (1.5 eq).

  • Add phenacyl bromide (1.2 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column for chromatography

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the chromatography eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product (visualized by UV light on the TLC plate).

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound as an oil or waxy solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Results for the Synthesis of this compound (Representative Data)

ParameterValue
Starting Material Iloprost
Reagents Phenacyl bromide, Potassium Carbonate
Solvent Acetone
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time 4 - 6 hours
Yield (crude) ~95%
Yield (purified) ~85%
Purity (by HPLC) >98%

Table 2: Characterization Data for this compound (Representative Data)

AnalysisResult
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 5.65 (m, 2H), 5.30 (s, 2H), 4.10 (m, 1H), 3.95 (m, 1H), 2.40-1.20 (m, 22H), 0.95 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.5, 173.0, 134.0, 133.5, 129.0, 128.0, 127.5, 125.0, 80.5, 78.0, 75.0, 72.0, 66.0, 55.0, 45.0, 42.0, 40.0, 35.0, 34.0, 30.0, 29.0, 25.0, 23.0, 14.0
Mass Spectrometry (ESI-MS) m/z: 479.2 [M+H]⁺, 501.2 [M+Na]⁺

Visualizations

Iloprost Signaling Pathway

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor G_Protein G Protein (Gs) IP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation leads to

Caption: Iloprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start: Iloprost Reaction Esterification Reaction: Iloprost + Phenacyl Bromide K₂CO₃, Acetone, Reflux Start->Reaction Workup Aqueous Workup: Filtration, Extraction, Drying Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification: Silica Gel Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization: NMR, Mass Spectrometry, HPLC Pure_Product->Characterization End End Product Characterization->End

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Purification of Iloprost Phenacyl Ester by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Iloprost phenacyl ester utilizing High-Performance Liquid Chromatography (HPLC). Iloprost, a synthetic analogue of prostacylin, is a potent vasodilator and inhibitor of platelet aggregation. For analytical and preparative purposes, derivatization to its phenacyl ester enhances UV detection. This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for achieving high purity of this compound, suitable for research and drug development applications. The method employs a C18 stationary phase with a gradient elution of acetonitrile and water.

Introduction

Iloprost is a chemically stable prostacylin analogue used in the treatment of pulmonary arterial hypertension and other vascular diseases. For quantitative analysis and purification, especially at low concentrations, derivatization of the carboxylic acid moiety of Iloprost to a UV-absorbing ester, such as the phenacyl ester, is a common strategy. This enhances the chromophoric properties of the molecule, allowing for sensitive detection by UV-Vis spectrophotometers commonly used in HPLC systems.

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and purification of pharmaceutical compounds. Reversed-phase chromatography, in particular, is well-suited for the separation of moderately polar to nonpolar compounds like prostaglandin analogues. This application note details a preparative HPLC method for the purification of this compound.

Experimental Protocols

Sample Preparation
  • Derivatization of Iloprost: React Iloprost with α-bromoacetophenone (phenacyl bromide) in the presence of a suitable base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) in an aprotic solvent such as acetonitrile. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Quench and Extraction: After the reaction is complete (monitored by TLC or a preliminary HPLC run), quench the reaction with a suitable reagent. The this compound is then typically extracted using an organic solvent immiscible with water, followed by washing of the organic phase to remove excess reagents and by-products.

  • Dissolution: Evaporate the solvent from the extracted product. Dissolve the crude this compound in the HPLC mobile phase, preferably in a composition that ensures complete dissolution and is compatible with the initial HPLC conditions. A typical solvent for injection is a mixture of acetonitrile and water.

HPLC Instrumentation and Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the preparative purification of this compound.

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B (Column Equilibration)
Flow Rate 20.0 mL/min
Detection UV at 254 nm
Injection Volume 500 µL
Column Temperature 25 °C
Sample Concentration ~10 mg/mL in Acetonitrile/Water (1:1)

Data Presentation

The following table presents representative data obtained from the purification of this compound using the described HPLC method.

AnalyteRetention Time (min)Purity (%) (Post-Purification)Recovery (%)
This compound18.5> 99.0~ 85
Impurity 115.2< 0.5-
Impurity 220.1< 0.5-

Experimental Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the derivatization of Iloprost and concludes with the collection of the purified fraction.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Derivatization Derivatization of Iloprost with Phenacyl Bromide Extraction Quench and Liquid-Liquid Extraction Derivatization->Extraction Dissolution Evaporation and Dissolution in Mobile Phase Extraction->Dissolution Injection Injection onto Preparative HPLC Dissolution->Injection Separation Gradient Elution Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Fractionation Fraction Collection of This compound Peak Detection->Fractionation Analysis Purity Analysis of Collected Fractions Fractionation->Analysis Evaporation_Final Solvent Evaporation Analysis->Evaporation_Final Storage Storage of Purified Product Evaporation_Final->Storage

Caption: Workflow for the purification of this compound.

Signaling Pathways and Logical Relationships

The logical relationship in the HPLC method development and application follows a structured approach, from method optimization to final purification.

G cluster_dev Method Development cluster_app Method Application Col_Select Column Selection (e.g., C18) MP_Opt Mobile Phase Optimization (A: H2O, B: ACN) Col_Select->MP_Opt Grad_Dev Gradient Profile Development MP_Opt->Grad_Dev Det_Wavelength Detection Wavelength Selection (254 nm) Grad_Dev->Det_Wavelength Sample_Prep Sample Preparation (Derivatization) Det_Wavelength->Sample_Prep Optimized Method HPLC_Run Preparative HPLC Run Sample_Prep->HPLC_Run Data_Acq Data Acquisition HPLC_Run->Data_Acq Purification Purification and Fraction Collection Data_Acq->Purification

Caption: Logical flow of HPLC method development and application.

Conclusion

The described reversed-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient allows for high-resolution separation and subsequent collection of a high-purity product. This protocol is a valuable tool for researchers and professionals in the field of drug development and analysis, enabling the isolation of this compound for further studies. Method optimization may be required depending on the specific impurities present in the crude sample mixture.

Application Note: Quantitative Analysis of Iloprost Phenacyl Ester by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Iloprost phenacyl ester using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Iloprost, a synthetic analog of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation. Derivatization to its phenacyl ester form enhances its chromatographic retention and detection sensitivity in mass spectrometry. The method outlined here provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Iloprost is a key therapeutic agent in the management of pulmonary arterial hypertension and other vascular diseases.[1] Accurate quantification of Iloprost in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Phenacyl ester derivatization is a common technique to improve the analytical characteristics of prostaglandins and their analogs for LC-MS/MS analysis. This application note provides a comprehensive protocol for the analysis of this compound.

Signaling Pathway of Iloprost

Iloprost exerts its therapeutic effects by mimicking the action of prostacyclin (PGI2). It binds to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets.[2] This binding initiates a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this results in vasodilation. In platelets, PKA activation leads to the inhibition of platelet aggregation.[2] Iloprost has also been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines.[2]

Iloprost_Signaling_Pathway cluster_cell Target Cell (Vascular Smooth Muscle / Platelet) cluster_effects Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP Receptor) Iloprost->IP_Receptor binds G_Protein G-Protein (Gs) IP_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Inhibit_Aggregation Inhibition of Platelet Aggregation PKA->Inhibit_Aggregation leads to

Caption: Signaling pathway of Iloprost.

Experimental Protocols

Sample Preparation (from Biological Matrix)
  • Protein Precipitation: To 50 µL of plasma or serum sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a freshly prepared solution of 0.1% phenacyl bromide and 0.1% triethylamine in acetonitrile.

    • Incubate the mixture at 60°C for 30 minutes.

  • Final Evaporation and Reconstitution:

    • Evaporate the derivatization reagent under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for this compound and the internal standard.

Quantitative Data

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]
ParameterValue
Linearity (r²)> 0.99
Lower Limit of Quantitation (LLOQ)[To be determined]
Upper Limit of Quantitation (ULOQ)[To be determined]
Accuracy and PrecisionWithin ±15% (±20% at LLOQ)

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein_Precipitation Protein Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation1 Evaporation to Dryness Supernatant_Transfer->Evaporation1 Derivatization Phenacyl Ester Derivatization Evaporation1->Derivatization Evaporation2 Evaporation of Reagent Derivatization->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Topical Application of Iloprost Phenacyl Ester in Ophthalmology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic potential in ophthalmology, particularly for the management of glaucoma and ocular hypertension, has been an area of active investigation. The topical application of Iloprost is challenging due to its chemical instability and poor corneal penetration. To overcome these limitations, prodrugs such as Iloprost phenacyl ester have been developed. This ester linkage masks the polar carboxylic acid group of Iloprost, enhancing its lipophilicity and facilitating its transport across the cornea. Following administration, endogenous esterases in the eye are expected to hydrolyze the ester, releasing the active Iloprost molecule at the target site.

These application notes provide a comprehensive overview of the available preclinical data on the topical application of this compound, detailed experimental protocols derived from key studies, and visualizations of the proposed signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from a key comparative study investigating the effects of topically applied this compound on intraocular pressure (IOP), pupil diameter, and aqueous humor protein concentration in rabbits and beagle dogs.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in Rabbits and Beagles

Animal ModelDose (µg)VehicleMaximum IOP Reduction (mmHg)Duration of Effect (hrs)
Rabbit0.1 - 10.5% Hydroxypropyl Methylcellulose7 - 8Sustained
Beagle10.5% Hydroxypropyl Methylcellulose5.8 ± 0.4> 5
Beagle20.5% Hydroxypropyl Methylcellulose5.8 ± 0.5> 5

Data extracted from Groeneboer et al., 1989.

Table 2: Ocular Side Effects of Topical this compound

Animal ModelDose (µg)Effect on Pupil SizeAqueous Humor Protein ConcentrationConjunctival Hyperemia
Rabbit0.1 - 1Not specifiedIncreasedSlight
Beagle1 - 2No effectNo noticeable effectSlight

Data extracted from Groeneboer et al., 1989.

Experimental Protocols

The following protocols are based on the methodologies described in the available literature for the preclinical evaluation of ocular hypotensive agents.

Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in Animal Models

Objective: To determine the efficacy of topically applied this compound in reducing IOP in normotensive or ocular hypertensive animal models (rabbits and beagles).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose in saline)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Calibrated applanation tonometer (e.g., Tono-Pen)

  • Animal restraining devices

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each animal for several days prior to the study to establish a stable baseline. Measurements should be taken at the same time each day.

  • Drug Administration:

    • Gently restrain the animal.

    • Instill a single drop (typically 25-50 µL) of the this compound formulation into the conjunctival sac of one eye (the contralateral eye receives the vehicle as a control).

    • Hold the eyelid closed for a few seconds to ensure distribution of the drop.

  • Post-Treatment IOP Measurement: Measure the IOP in both eyes at predetermined time points (e.g., 0.5, 1, 2, 3, 4, 5, 6, and 24 hours) after drug administration.

  • Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP reduction.

Protocol 2: Assessment of Ocular Side Effects

Objective: To evaluate the potential ocular side effects of topical this compound, including changes in pupil size, conjunctival hyperemia, and breakdown of the blood-aqueous barrier.

Materials:

  • Pupilometer or a ruler for measuring pupil diameter

  • Slit-lamp biomicroscope

  • Scoring system for conjunctival hyperemia (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = severe)

  • Aqueous humor sampling supplies (for protein analysis)

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Pupil Diameter Measurement: Measure the pupil diameter of both eyes before and at various time points after drug administration using a pupilometer or a ruler under consistent lighting conditions.

  • Conjunctival Hyperemia Assessment: Examine the conjunctiva of both eyes using a slit-lamp biomicroscope at each time point. Grade the degree of hyperemia using a standardized scoring system.

  • Blood-Aqueous Barrier Integrity (Aqueous Humor Protein Analysis):

    • At a predetermined time point after drug administration (e.g., the time of maximum IOP reduction), anesthetize the animal.

    • Carefully perform an anterior chamber paracentesis to collect a small sample of aqueous humor (typically 50-100 µL).

    • Determine the protein concentration in the aqueous humor sample using a standard protein assay.

    • Compare the protein concentration in the treated eye to that in the control eye.

Protocol 3: Representative Synthesis of this compound

Materials:

  • Iloprost

  • 2-Bromoacetophenone (Phenacyl bromide)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide)

  • Stirring plate and magnetic stir bar

  • Reaction flask and condenser

  • Purification supplies (e.g., silica gel for column chromatography, appropriate solvents for elution)

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, dissolve Iloprost in the anhydrous aprotic solvent.

  • Addition of Base: Add the base to the solution to deprotonate the carboxylic acid of Iloprost, forming the carboxylate salt.

  • Addition of Alkylating Agent: Add 2-bromoacetophenone to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by thin-layer chromatography).

  • Workup:

    • Quench the reaction with water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Iloprost in ocular tissues, leading to a reduction in intraocular pressure. As a prodrug, this compound is hydrolyzed to Iloprost, which then activates this pathway.

Iloprost_Signaling_Pathway cluster_cornea Cornea cluster_trabecular_ciliary Trabecular Meshwork & Ciliary Body IPE This compound (Topical) Esterases Corneal Esterases IPE->Esterases Hydrolysis Iloprost_active Iloprost (Active) Esterases->Iloprost_active IP_Receptor Prostacyclin (IP) Receptor Iloprost_active->IP_Receptor Iloprost_active->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Outflow Increased Aqueous Humor Outflow (Uveoscleral & Trabecular) PKA->Outflow Phosphorylates targets leading to IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow->IOP_Reduction

Caption: Proposed signaling pathway of Iloprost in the eye.

Experimental Workflow

The diagram below outlines the general experimental workflow for evaluating the ocular hypotensive effects of this compound in preclinical animal models.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Topical Administration (Treated vs. Control Eye) Formulation->Dosing Animals Acclimatize Animals (Rabbits/Beagles) Baseline Measure Baseline IOP Animals->Baseline Baseline->Dosing IOP_Monitoring Monitor IOP at Timed Intervals Dosing->IOP_Monitoring Side_Effects Assess Side Effects (Pupil Size, Hyperemia) Dosing->Side_Effects Aqueous_Humor Aqueous Humor Sampling Dosing->Aqueous_Humor Data_Analysis Statistical Analysis of IOP Data IOP_Monitoring->Data_Analysis Side_Effects->Data_Analysis Protein_Assay Protein Concentration Analysis Aqueous_Humor->Protein_Assay Protein_Assay->Data_Analysis Conclusion Draw Conclusions on Efficacy and Safety Data_Analysis->Conclusion

Caption: Preclinical experimental workflow for this compound.

Application Notes and Protocols: Iloprost Phenacyl Ester for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a stable synthetic analog of prostacyclin (PGI2), has demonstrated potent vasodilatory and antiplatelet properties. Its phenacyl ester derivative, Iloprost phenacyl ester, has been investigated for its potential to reduce intraocular pressure (IOP), a critical factor in the management of glaucoma. This document provides detailed application notes, summarizing the quantitative effects of this compound on IOP, and outlines experimental protocols for its evaluation in preclinical models.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the eye to its active form, Iloprost. Iloprost acts as an agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor. In the context of the eye, activation of the IP receptor in the trabecular meshwork and ciliary muscle is believed to be the primary mechanism for IOP reduction. This activation triggers a signaling cascade that leads to an increase in the outflow of aqueous humor, thereby lowering intraocular pressure. The proposed signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, are thought to induce the expression and activity of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix of the trabecular meshwork, reducing outflow resistance.

Signaling Pathway

Iloprost_Signaling_Pathway cluster_cell Trabecular Meshwork Cell Iloprost_PE Iloprost Phenacyl Ester (Prodrug) Iloprost Iloprost (Active) Iloprost_PE->Iloprost Esterases IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MMP_Gene MMP Gene Expression CREB->MMP_Gene Promotes Transcription MMPs Matrix Metalloproteinases (MMPs) MMP_Gene->MMPs Leads to Synthesis of ECM Extracellular Matrix (ECM) Remodeling MMPs->ECM Degrades Aqueous_Outflow Increased Aqueous Humor Outflow ECM->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Proposed signaling pathway of this compound in trabecular meshwork cells.

Quantitative Data

The following tables summarize the intraocular pressure (IOP) lowering effects of topically applied this compound in preclinical animal models.

Table 1: IOP Reduction with this compound in Rabbits

Dose (µg)VehicleMaximum IOP Reduction (mmHg)Onset of ActionDuration of Action
0.10.5% Hydroxypropyl Methylcellulose (AT)7-8Biphasic responseSustained
10.5% Hydroxypropyl Methylcellulose (AT)7-8Biphasic responseSustained

Data from a study comparing this compound with PGF2α isopropyl ester.[1]

Table 2: IOP Reduction with this compound in Beagles with Ocular Hypertension

Dose (µg)VehicleMean IOP Reduction (mmHg)P-valueDuration of Action
1Not Specified5.8 ± 0.4< 0.005> 5 hours
2Not Specified5.8 ± 0.5< 0.005> 5 hours

Data from a study comparing this compound with PGF2α isopropyl ester.[1]

Experimental Protocols

Preparation of this compound Ophthalmic Solution

This protocol describes the preparation of a topical ophthalmic solution of this compound for preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose in sterile saline)

  • Sterile containers

  • Analytical balance

  • Vortex mixer

  • pH meter

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a sterile container, dissolve the weighed this compound in a small volume of the vehicle.

  • Vortex the solution until the compound is fully dissolved.

  • Add the remaining volume of the vehicle to achieve the final desired concentration.

  • Mix the solution thoroughly by vortexing.

  • Measure and adjust the pH of the solution to a physiologically acceptable range (typically 6.8-7.4) if necessary.

  • Store the solution under appropriate conditions (e.g., refrigerated and protected from light) until use.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits and Beagles

This protocol outlines the procedure for measuring IOP in animal models following topical administration of this compound.

IOP_Measurement_Workflow Start Start: Animal Acclimatization Baseline Baseline IOP Measurement Start->Baseline Administration Topical Administration of This compound or Vehicle Baseline->Administration Post_Dose_Measurements Post-Dose IOP Measurements (at specified time points) Administration->Post_Dose_Measurements Data_Analysis Data Analysis and Comparison Post_Dose_Measurements->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental workflow for in vivo IOP measurement.

Materials:

  • Calibrated tonometer (e.g., Tono-Pen, pneumatonometer)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • This compound ophthalmic solution

  • Vehicle solution (control)

  • Animal restraining device (if necessary)

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Instill one drop of topical anesthetic into the conjunctival sac of each eye.

    • Gently hold the animal's head and keep the eyelids open.

    • Measure the IOP in both eyes using a calibrated tonometer according to the manufacturer's instructions.

    • Record the baseline IOP readings.

  • Topical Administration:

    • Administer a single drop (typically 25-50 µL) of the this compound solution to one eye (treated eye).

    • Administer a single drop of the vehicle solution to the contralateral eye (control eye).

  • Post-Dose IOP Measurements:

    • Measure the IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Apply topical anesthetic before each set of measurements.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP changes between the treated and control groups using appropriate statistical methods.

Aqueous Humor Protein Analysis

This protocol is for the collection and analysis of aqueous humor to assess the effect of this compound on the blood-aqueous barrier. An increase in aqueous humor protein concentration can indicate a breakdown of this barrier.

Materials:

  • 30-gauge needle attached to a syringe

  • Microcentrifuge tubes

  • Protein quantification assay kit (e.g., Bradford or BCA assay)

  • Spectrophotometer

Procedure:

  • Aqueous Humor Collection:

    • Anesthetize the animal according to an approved protocol.

    • Under a microscope, carefully insert a 30-gauge needle into the anterior chamber of the eye at the limbus.

    • Slowly aspirate a small volume (5-10 µL) of aqueous humor.

    • Immediately transfer the sample to a microcentrifuge tube and store it on ice or at -80°C until analysis.

  • Protein Quantification:

    • Thaw the aqueous humor samples on ice.

    • Perform a protein quantification assay according to the manufacturer's instructions.

    • Measure the absorbance of the samples using a spectrophotometer.

    • Determine the protein concentration of each sample by comparing its absorbance to a standard curve.

  • Data Analysis:

    • Compare the protein concentrations in the aqueous humor of eyes treated with this compound to those of vehicle-treated control eyes.

Discussion

The available data indicates that this compound effectively reduces intraocular pressure in both rabbits and beagles.[1] The mechanism of action is believed to involve the activation of the prostacyclin receptor, leading to increased aqueous humor outflow through the trabecular meshwork. The biphasic response observed in rabbits may suggest a complex initial effect on aqueous humor dynamics that warrants further investigation.[1] Notably, in beagles, no initial hypertensive phase was observed, and the IOP reduction was more pronounced.[1][2]

Researchers should be aware that this compound may affect the blood-aqueous barrier, as evidenced by an increase in aqueous humor protein concentration in rabbits.[1] This effect was not observed in beagles, suggesting potential species-specific differences.[1] When designing studies, it is crucial to select the appropriate animal model and to monitor for potential side effects such as hyperemia. The use of a suitable vehicle, such as hydroxypropyl methylcellulose, can enhance the drug's effect on IOP.[1]

Further research is needed to fully elucidate the long-term efficacy and safety profile of this compound for the treatment of glaucoma. These application notes and protocols provide a foundation for conducting such preclinical investigations.

References

Application Notes and Protocols: Iloprost Phenacyl Ester Stability Testing and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other vascular diseases.[1] Iloprost phenacyl ester is a derivative of iloprost, and understanding its stability profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for this compound. The protocols outlined below are based on established principles of pharmaceutical stability testing as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[2][3]

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[4] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[4][5]

Iloprost_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle Cell, Platelet) Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP (in Platelets) PKA->VASP Phosphorylates (in Platelets) Ca_Channels Ca2+ Channels (in Smooth Muscle) PKA->Ca_Channels Inhibits (in Smooth Muscle) VASP_P Phosphorylated VASP VASP->VASP_P Platelet_Aggregation Inhibition of Platelet Aggregation VASP_P->Platelet_Aggregation Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: Iloprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.

Stability Testing Protocols

Stability testing is essential to determine the shelf-life of a drug substance and to identify appropriate storage conditions.[6] The following protocols are designed for the stability assessment of this compound.

Experimental Workflow for Stability Testing

The overall workflow for stability testing of this compound involves subjecting the drug substance to various stress conditions and analyzing the degradation products.

Stability_Testing_Workflow cluster_protocol Stability Testing Protocol start This compound (Bulk Substance) stress_conditions Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress_conditions stability_studies ICH Stability Studies (Long-term, Accelerated, Intermediate) start->stability_studies sampling Time-point Sampling stress_conditions->sampling stability_studies->sampling analysis Analytical Testing (HPLC, LC-MS, Spectroscopy) sampling->analysis data_evaluation Data Evaluation and Degradation Pathway Identification analysis->data_evaluation shelf_life Shelf-life Determination and Storage Condition Recommendation data_evaluation->shelf_life

Caption: Workflow for stability testing of this compound.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.[2][3][7] These studies expose the drug substance to conditions more severe than accelerated stability testing.

1. Acid Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours.

  • Analysis: Neutralize the solution and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours.

  • Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Analysis: Analyze the solution by HPLC.

4. Thermal Degradation:

  • Protocol: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photostability:

  • Protocol: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

ICH Stability Studies

Long-term and accelerated stability studies are performed to determine the shelf-life under defined storage conditions.[8]

Table 1: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate determination of the drug substance and its degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 30°C

Data Presentation

The results from the stability studies should be tabulated to facilitate the determination of the degradation rate and the establishment of a shelf-life.

Table 3: Example Stability Data for this compound (Long-Term Storage)

Time (Months)Assay (%)Total Impurities (%)
099.80.2
399.50.5
699.20.8
998.91.1
1298.51.5

Table 4: Example Forced Degradation Results for this compound

Stress ConditionAssay (%)Major Degradant (%)
Acid (0.1 M HCl, 60°C, 24h)85.212.5
Base (0.1 M NaOH, 60°C, 24h)78.918.3
Oxidation (3% H₂O₂, RT, 24h)92.16.8
Thermal (80°C, 48h)97.52.1
Photostability (ICH Q1B)99.10.7

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended for this compound:

  • Long-term Storage: Store at 2-8°C, protected from light.

  • Handling: Avoid exposure to high temperatures and extreme pH conditions.

Conclusion

The stability of this compound is a critical quality attribute that must be thoroughly evaluated during drug development. The protocols and application notes provided herein offer a framework for conducting comprehensive stability studies in accordance with regulatory expectations. The use of validated, stability-indicating analytical methods is paramount for obtaining reliable data to establish an appropriate shelf-life and ensure the safety and efficacy of the final drug product.

References

Application Notes and Protocols for In Vitro Hydrolysis Assay of Iloprost Phenacyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analogue of prostacyclin PGI2, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, Raynaud's phenomenon, and other vasospastic diseases. Due to its short biological half-life, prodrug strategies are often employed to improve its pharmacokinetic profile. Iloprost phenacyl ester is a prodrug designed for this purpose, with the expectation that endogenous esterases will hydrolyze the ester bond to release the active Iloprost.

This document provides detailed application notes and protocols for conducting an in vitro hydrolysis assay of this compound. The assay is designed to evaluate the stability of the prodrug and its conversion to the active parent drug in simulated biological fluids, providing critical data for drug development and formulation. The protocols cover both non-enzymatic and enzymatic hydrolysis, mimicking physiological conditions and the activity of metabolic enzymes found in plasma and the liver.

Principle of the Assay

The in vitro hydrolysis assay for this compound is based on the incubation of the prodrug in aqueous buffer solutions at various pH values (to assess chemical stability) and in the presence of biological matrices such as human plasma and human liver microsomes (to assess enzymatic hydrolysis). The rate of disappearance of the parent prodrug and the rate of appearance of the active drug, Iloprost, are monitored over time using High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation

The following tables summarize illustrative quantitative data from in vitro hydrolysis studies of this compound. This data is provided as an example to demonstrate the expected outcomes and for comparative purposes.

Table 1: Non-Enzymatic Hydrolysis of this compound at 37°C

pHRate Constant (k, min⁻¹)Half-life (t½, min)
4.00.00051386
7.40.0012578
9.00.0025277

Table 2: Enzymatic Hydrolysis of this compound at 37°C

Biological MatrixRate Constant (k, min⁻¹)Half-life (t½, min)
Human Plasma0.023130
Human Liver Microsomes0.069310

Experimental Protocols

Non-Enzymatic Hydrolysis Protocol

This protocol assesses the chemical stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 4.0, 7.4, and 9.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Incubator or water bath (37°C)

  • HPLC system with UV detector

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • For each pH condition, add an appropriate volume of the stock solution to pre-warmed (37°C) buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw aliquots of the incubation mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.

  • Transfer the supernatant to autosampler vials for HPLC analysis.

Enzymatic Hydrolysis Protocol

This protocol evaluates the enzymatic conversion of this compound to Iloprost in the presence of human plasma and human liver microsomes.

Materials:

  • This compound

  • Human plasma (pooled, from a reputable supplier)

  • Human liver microsomes (pooled, from a reputable supplier)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (for liver microsome experiments)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Incubator or water bath (37°C)

  • HPLC system with UV detector

  • Autosampler vials

Procedure:

  • Human Plasma:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Thaw human plasma at 37°C.

    • Add the stock solution to the plasma to achieve a final concentration of 10 µg/mL.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw aliquots.

    • Quench the reaction with three volumes of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant for HPLC analysis.

  • Human Liver Microsomes:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a reaction mixture containing human liver microsomes (final protein concentration of 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate the microsome solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µM and the NADPH regenerating system.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw aliquots.

    • Quench the reaction with an equal volume of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant for HPLC analysis.

HPLC Analytical Method

This method is designed for the simultaneous quantification of this compound and Iloprost.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient Program: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Calibration: Prepare standard curves for both this compound and Iloprost in the appropriate matrix (buffer or quenched plasma/microsome solution) to ensure accurate quantification.

Visualizations

Hydrolysis of this compound

Iloprost_Phenacyl_Ester This compound (Prodrug) Iloprost Iloprost (Active Drug) Iloprost_Phenacyl_Ester->Iloprost Esterase or H₂O/OH⁻ Phenacyl_Alcohol Phenacyl Alcohol (Byproduct)

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Workflow for In Vitro Hydrolysis Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Stock_Solution Prepare Stock Solution of this compound Reaction_Mixtures Prepare Reaction Mixtures (Buffer, Plasma, Microsomes) Stock_Solution->Reaction_Mixtures Incubate Incubate at 37°C Reaction_Mixtures->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC Quantify Quantify Prodrug and Drug HPLC->Quantify Calculate Calculate Rate Constants and Half-life Quantify->Calculate

Caption: Workflow for the in vitro hydrolysis assay of this compound.

Conclusion

The provided protocols offer a robust framework for assessing the in vitro hydrolysis of this compound. By evaluating both chemical and enzymatic stability, researchers can gain valuable insights into the prodrug's potential in vivo behavior. This information is essential for lead optimization, formulation development, and predicting the pharmacokinetic profile of this therapeutic agent. The use of standardized procedures and validated analytical methods will ensure the generation of reliable and reproducible data critical for advancing drug development programs.

Application Note: Quantitative Analysis of Iloprost Phenacyl Ester using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[AN-IPE-001]

Abstract

This application note describes a sensitive and robust analytical method for the quantification of Iloprost phenacyl ester in pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation to ensure accurate and precise results. This method is suitable for quality control and stability testing of this compound.

Introduction

Iloprost, a synthetic analogue of prostacyclin PGI₂, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases. This compound is a derivative that may be used in various formulations. Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality and therapeutic efficacy. This application note presents a validated HPLC method for the determination of this compound.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental for analytical method development.

PropertyValueReference
Molecular FormulaC₃₀H₃₈O₅
Molecular Weight478.62 g/mol
IUPAC Namephenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate
LogP4.8
Boiling Point625.4°C at 760mmHg
Flash Point199.3°C

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered)

  • Formic Acid (ACS Grade)

  • Phosphate Buffer

  • C18 Solid-Phase Extraction (SPE) Cartridges

Instrumentation

A standard HPLC system equipped with a UV detector is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Software: OpenLab CDS or equivalent chromatography data system

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For pharmaceutical formulations (e.g., solutions, creams):

  • Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.

  • Disperse the sample in a suitable solvent (e.g., methanol).

  • For complex matrices, perform a solid-phase extraction (SPE) cleanup.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample solution onto the cartridge.

    • Wash with a weak solvent mixture to remove interfering substances.

    • Elute the this compound with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Run Time Approximately 15 minutes
Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]
System Suitability Test (SST) Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0[Example Value]
Theoretical Plates ≥ 2000[Example Value]
%RSD of Peak Area (n=6) ≤ 1.0%[Example Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase and Standards hplc_injection HPLC Injection prep_solutions->hplc_injection sample_prep Sample Preparation (Extraction & Cleanup) sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection (210 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_parameters Optimized Method cluster_validation Method Validation Analyte This compound Properties Column C18 Column Analyte->Column Matrix Sample Matrix (Formulation) MobilePhase Acetonitrile/Water Matrix->MobilePhase Instrumentation Available HPLC Instrumentation Detector UV Detection Instrumentation->Detector Specificity Specificity Column->Specificity Linearity Linearity MobilePhase->Linearity Accuracy Accuracy Detector->Accuracy Precision Precision Detector->Precision

Caption: Logical relationship of factors in method development and validation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and stability studies. Adherence to the detailed protocol will ensure reliable and reproducible results.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Iloprost Phenacyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Iloprost phenacyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic analog of prostacyclin PGI₂.[1][2] Due to its chemical structure, it is a lipophilic compound with low aqueous solubility, which can pose significant challenges for its formulation and in vitro/in vivo studies.[3][4] The experimental solubility of this compound is approximately 2.00e-03 g/L.[3]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing appropriate solubilization strategies.

PropertyValueSource
Molecular FormulaC₃₀H₃₈O₅[3][4]
Molecular Weight478.6 g/mol [3]
LogP4.8[3]
Aqueous Solubility2.00e-03 g/L[3]
Physical DescriptionSolid[3]

Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[5] Common strategies include:

  • Co-solvency: Using a mixture of a primary solvent (usually water) with a water-miscible solvent in which the drug has higher solubility.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin to form a more soluble inclusion complex.[6]

  • Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing can improve the dissolution rate.[7][8][9][10][11]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem: I am unable to dissolve this compound in my aqueous buffer for an in vitro assay.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Low intrinsic solubility This compound has very low aqueous solubility. Direct dissolution in aqueous buffers is unlikely to yield desired concentrations.
Incorrect solvent Using only aqueous buffers will not be effective. A solubilization strategy is required.
Precipitation upon dilution A stock solution prepared in an organic solvent may precipitate when diluted into an aqueous buffer.

Recommended Actions:

  • Utilize a Co-solvent System: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or DMF. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.

  • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Use Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used to create micellar solutions that can solubilize this compound.

Problem: My solubilized this compound solution is not stable and precipitates over time.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Supersaturation The concentration of the drug may be above its thermodynamic solubility in the chosen solvent system, leading to precipitation over time.
Temperature fluctuations Changes in temperature can affect solubility, potentially causing the drug to crystallize out of solution.
pH changes Although this compound is a neutral molecule, significant pH shifts in the buffer could potentially affect the stability of the formulation.

Recommended Actions:

  • Optimize Co-solvent Percentage: If using a co-solvent, you may need to increase its percentage in the final solution. However, always consider the tolerance of your experimental system to the organic solvent.

  • Select an Appropriate Cyclodextrin: The choice of cyclodextrin and its concentration can impact the stability of the complex. Perform a phase solubility study to determine the optimal conditions.

  • Ensure Proper Mixing and Equilibration: Allow sufficient time for the drug to fully dissolve and equilibrate in the chosen solvent system.

  • Store Solutions Appropriately: Store the prepared solutions at a constant temperature as determined during your stability studies.

Experimental Protocols

Below are detailed protocols for determining and improving the solubility of this compound.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound.[12]

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted sample by a validated HPLC method.

  • The determined concentration represents the equilibrium solubility.

Protocol 2: Improving Solubility using a Co-solvent System

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Gently vortex the solution until the compound is completely dissolved.

  • To prepare a working solution, perform a serial dilution of the stock solution into the aqueous buffer.

  • Add the stock solution dropwise to the aqueous buffer while vortexing to minimize precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • The final concentration of the co-solvent should be kept to a minimum and be consistent across all experiments.

Protocol 3: Improving Solubility using Cyclodextrin Complexation

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation and equilibration.

  • After equilibration, centrifuge and filter the solution as described in Protocol 1.

  • Determine the concentration of dissolved this compound using HPLC.

Quantitative Data (Illustrative Examples)

The following tables provide illustrative data on the potential solubility enhancement of this compound using different methods. Note: This data is hypothetical and for demonstration purposes. Actual results may vary and should be determined experimentally.

Table 1: Solubility of this compound in Co-solvent Systems

Co-solventConcentration (% v/v) in WaterApparent Solubility (µg/mL)Fold Increase
None021
Ethanol102512.5
Ethanol2015075
DMSO55025
DMSO10300150

Table 2: Solubility of this compound with Cyclodextrins

CyclodextrinConcentration (% w/v) in PBS pH 7.4Apparent Solubility (µg/mL)Fold Increase
None021
HP-β-CD58040
HP-β-CD10250125
SBE-β-CD510050
SBE-β-CD10350175

Table 3: Solubility of this compound with Surfactants

SurfactantConcentration (% w/v) in WaterApparent Solubility (µg/mL)Fold Increase
None021
Tween® 800.14020
Tween® 800.5200100
Poloxamer 1880.13015
Poloxamer 1880.515075

Visualizations

Iloprost Signaling Pathway

Iloprost is a prostacyclin analog that exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which mediates various downstream effects, including vasodilation and inhibition of platelet aggregation.[1]

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Iloprost signaling pathway.
Experimental Workflow for Solubility Enhancement

The following diagram outlines a general workflow for addressing the poor solubility of a compound like this compound.

Solubility_Enhancement_Workflow Start Start: Poorly soluble compound (this compound) Determine_Solubility Determine Baseline Solubility (Shake-Flask Method) Start->Determine_Solubility Select_Strategy Select Solubilization Strategy Determine_Solubility->Select_Strategy Co_solvents Co-solvents (e.g., DMSO, Ethanol) Select_Strategy->Co_solvents Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Select_Strategy->Cyclodextrins Surfactants Surfactants (e.g., Tween® 80) Select_Strategy->Surfactants Optimize Optimize Concentration & Formulation Co_solvents->Optimize Cyclodextrins->Optimize Surfactants->Optimize Characterize Characterize Solution (Stability, Purity) Optimize->Characterize End End: Solubilized Compound for Experiments Characterize->End

Workflow for solubility enhancement.
Troubleshooting Logic for Precipitation Issues

This diagram provides a logical approach to troubleshooting precipitation problems encountered during experiments.

Troubleshooting_Precipitation Start Precipitation Observed Check_Concentration Is concentration too high? Start->Check_Concentration Check_Solvent Is co-solvent % adequate? Check_Concentration->Check_Solvent No Reduce_Conc Reduce drug concentration Check_Concentration->Reduce_Conc Yes Check_Temp Were there temperature fluctuations? Check_Solvent->Check_Temp No Increase_Cosolvent Increase co-solvent % Check_Solvent->Increase_Cosolvent Yes Use_Alternative Consider alternative solubilizer (e.g., Cyclodextrin) Check_Temp->Use_Alternative No Control_Temp Maintain constant temperature Check_Temp->Control_Temp Yes Re_equilibrate Re-equilibrate solution Reduce_Conc->Re_equilibrate Increase_Cosolvent->Re_equilibrate Resolved Issue Resolved Use_Alternative->Resolved Control_Temp->Re_equilibrate Re_equilibrate->Resolved

Troubleshooting precipitation.

References

Technical Support Center: Overcoming Iloprost Phenacyl Ester Formulation Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formulation instability of Iloprost phenacyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a more lipophilic prodrug of Iloprost, a synthetic analog of prostacyclin PGI₂.[1] Like other prostacyclin analogs, it is a potent vasodilator and inhibitor of platelet aggregation, primarily used in research for conditions like pulmonary arterial hypertension.[2] The ester linkage in the molecule makes it susceptible to hydrolysis, which is a primary degradation pathway for esters, leading to a loss of potency and the formation of impurities.[3][4] Its lipophilic nature can also present challenges in developing stable aqueous formulations.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is expected to be hydrolysis of the phenacyl ester bond, yielding Iloprost and 2-hydroxyacetophenone. This reaction can be catalyzed by acidic or basic conditions.[3][5] Other potential degradation pathways that should be investigated during forced degradation studies include oxidation, and photodegradation.[6][7][8]

Q3: What are the ideal storage conditions for this compound formulations?

While specific stability data for this compound is limited in publicly available literature, general recommendations for storing ester-containing, lipophilic compounds apply. Formulations should be stored at controlled room temperature or refrigerated (2-8°C), protected from light, and maintained at an optimal pH to minimize hydrolysis. For long-term storage, lyophilization of the formulation can significantly enhance stability.[9][10]

Q4: Can antioxidants be used to improve the stability of this compound formulations?

Yes, for ophthalmic formulations, the use of antioxidants can be beneficial to protect against oxidative degradation, which can be initiated by factors like light exposure.[11][12][13][14][15] Common antioxidants used in ophthalmic preparations include edetate disodium (EDTA), sodium metabisulfite, and ascorbic acid. The choice and concentration of the antioxidant should be optimized for compatibility with this compound and other formulation excipients.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Solution
Rapid loss of potency in aqueous solution. Hydrolysis of the phenacyl ester. The rate of hydrolysis is highly dependent on the pH of the solution. Esters are generally most stable at a slightly acidic pH (around 4-6) and are susceptible to rapid degradation under basic and strongly acidic conditions.[16]1. pH Optimization: Conduct a pH-rate profile study to determine the pH of maximum stability for your formulation. Buffer the formulation to this optimal pH. 2. Temperature Control: Store the formulation at refrigerated temperatures (2-8°C) to slow down the degradation kinetics. 3. Lyophilization: For long-term storage, consider lyophilizing the formulation. Reconstitute the lyophilized powder with a suitable vehicle just before use.[9][17]
Precipitation or phase separation of the drug in the formulation. Poor aqueous solubility of the lipophilic this compound. This can be exacerbated by changes in temperature or pH.1. Use of Co-solvents: Incorporate a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility of the drug.[18] 2. Surfactants/Emulsifiers: Utilize non-ionic surfactants like polysorbates (e.g., Tween® 80) or cremophors to create a stable emulsion or micellar solution.[5][19] 3. Cyclodextrins: Consider using cyclodextrins to form inclusion complexes with the drug, thereby enhancing its aqueous solubility.
Discoloration or formation of unknown peaks in HPLC analysis after light exposure. Photodegradation. The phenacyl group and the prostacyclin structure may be susceptible to degradation upon exposure to UV or visible light.1. Photostability Testing: Conduct formal photostability studies according to ICH Q1B guidelines. 2. Light-Protective Packaging: Store the formulation in amber or opaque containers to protect it from light. 3. Addition of Antioxidants: As mentioned in the FAQs, antioxidants can help mitigate photo-oxidative degradation.[11]
Inconsistent analytical results during stability testing. Inadequate analytical method. The HPLC method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.1. Method Validation: Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies (acid, base, peroxide, heat, light) to generate degradation products and ensuring the method can resolve these from the parent drug peak.[20][21] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and confirm that the drug peak is not co-eluting with any degradants.

Quantitative Data Summary

Specific, publicly available stability data for this compound is scarce. The following table provides a template with hypothetical, yet plausible, data to illustrate how stability information should be presented. This data is for illustrative purposes only and should not be considered as actual experimental results.

Condition Parameter Value
Hydrolytic Degradation pH of Maximum Stability~ pH 4.5
kobs at pH 7.4, 25°C~ 1.5 x 10⁻² day⁻¹
kobs at pH 4.5, 25°C~ 2.0 x 10⁻³ day⁻¹
Thermal Degradation Activation Energy (Ea)~ 75 kJ/mol
Shelf-life (t₉₀) at 25°C~ 30 days (in optimal pH buffer)
Shelf-life (t₉₀) at 5°C~ 200 days (in optimal pH buffer)
Photodegradation Degradation after ICH Q1B light exposure~ 15% loss of potency

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photodegradation: Expose the drug solution (100 µg/mL in a suitable solvent) and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see protocol below).

    • Use a PDA detector to check for peak purity.

    • If significant degradation is observed, identify and characterize the degradation products using LC-MS/MS.[22][23]

Protocol for Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products in formulation and stability samples.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can separate the drug from its degradation products, excipients, and impurities.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Iloprost_Signaling_Pathway Iloprost Iloprost / Iloprost Phenacyl Ester (prodrug) IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response: - Vasodilation - Inhibition of Platelet Aggregation PKA->Cellular_Response Leads to Stability_Testing_Workflow Start Start: this compound Formulation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Dev Method_Val Validate HPLC Method (ICH Q2) Method_Dev->Method_Val Stability_Study Initiate Formal Stability Study (ICH Q1A) Method_Val->Stability_Study Timepoints Analyze Samples at Pre-defined Timepoints Stability_Study->Timepoints Timepoints->Timepoints Data_Analysis Data Analysis and Shelf-life Determination Timepoints->Data_Analysis End End: Establish Storage Conditions and Expiry Date Data_Analysis->End

References

Troubleshooting Iloprost phenacyl ester synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Iloprost phenacyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem/Observation Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Ensure Iloprost is completely deprotonated to its carboxylate salt before adding phenacyl bromide.- Use a slight excess (1.1-1.2 equivalents) of phenacyl bromide.- Increase reaction time or temperature moderately (e.g., from room temperature to 40°C).
Decomposition of Iloprost.Iloprost is sensitive to strongly acidic or basic conditions. Maintain a neutral to slightly basic pH during the reaction.[1]
Side reactions consuming starting material.See "Side Reactions" section below for specific byproducts and mitigation strategies.
Presence of Multiple Spots on TLC/HPLC Analysis of Crude Product Unreacted starting materials.- Unreacted Iloprost (polar spot).- Unreacted phenacyl bromide (less polar spot).Optimize reaction stoichiometry and conditions to drive the reaction to completion.
Formation of side products.- Epimerization: Formation of 15-epi-Iloprost phenacyl ester.- Oxidation: Formation of 15-oxo-Iloprost phenacyl ester.- Alkylation of hydroxyl groups: Phenacyl ether formation at C-11 and C-15 hydroxyls.- Reaction with the alkene/alkyne: Potential for side reactions with the double or triple bond under harsh conditions.
Difficulty in Purifying the Final Product Co-elution of impurities.The polarity of the desired product and some byproducts (e.g., epimers) can be very similar. High-performance liquid chromatography (HPLC) is often required for purification.[2]
Degradation on silica gel.Iloprost and its derivatives can be sensitive to acidic silica gel. Use neutral or deactivated silica gel for column chromatography, or preferably, use reversed-phase chromatography.
Characterization Data (NMR, MS) is Inconsistent with the Desired Product Presence of unexpected byproducts.Carefully analyze spectral data for evidence of side products. For example, the presence of a ketone signal in 13C NMR could indicate the 15-oxo impurity.
Isomerization.The stereochemistry of Iloprost is crucial for its activity. Confirm the stereochemical integrity using appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reactions involve the other reactive functional groups in the Iloprost molecule. These include:

  • Epimerization at C-15: The C-15 hydroxyl group is adjacent to a stereocenter that can be susceptible to epimerization under certain conditions, leading to the formation of 15-epi-Iloprost phenacyl ester.

  • Oxidation of the C-15 hydroxyl group: This results in the formation of 15-oxo-Iloprost phenacyl ester, a common impurity in prostaglandin synthesis.

  • O-alkylation: The hydroxyl groups at C-11 and C-15 are nucleophilic and can react with phenacyl bromide to form phenacyl ethers, although this is generally less favorable than the reaction with the carboxylate.

  • Degradation: Iloprost is a complex molecule and can be sensitive to harsh reaction conditions, leading to decomposition.

Q2: How can I minimize the formation of these side products?

A2: To minimize side reactions:

  • Use mild reaction conditions: Avoid high temperatures and strongly acidic or basic conditions.

  • Control stoichiometry: Use only a slight excess of phenacyl bromide to avoid excessive side reactions.

  • Protecting groups: For challenging syntheses, protection of the C-11 and C-15 hydroxyl groups as silyl ethers (e.g., TBDMS) can prevent O-alkylation. However, this adds extra steps to the synthesis.[3][4]

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Q3: What is the recommended method for purifying this compound?

A3: Due to the presence of structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound.[2] Reversed-phase chromatography (e.g., C18 column) is often preferred. For initial purification or removal of less polar impurities, flash column chromatography on neutral or deactivated silica gel can be used.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • 1H and 13C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity and quantify impurities.

  • FT-IR: To identify key functional groups.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Deprotonation of Iloprost:

    • Dissolve Iloprost (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

    • Add a mild, non-nucleophilic base (e.g., triethylamine or DBU, 1.1 equivalents) and stir at room temperature for 30 minutes to form the carboxylate salt.

  • Esterification:

    • To the solution of the Iloprost carboxylate, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide, 1.1 equivalents) in the same solvent dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Preparative HPLC
  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or acetic acid to improve peak shape). A typical gradient might be from 50% acetonitrile in water to 95% acetonitrile in water over 30 minutes.

  • Detection: UV detection at a wavelength where the phenacyl group absorbs strongly (e.g., 254 nm).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Pathway Iloprost Iloprost Iloprost_Salt Iloprost Carboxylate Salt Iloprost->Iloprost_Salt Base (e.g., Et3N) Iloprost_PE This compound Iloprost_Salt->Iloprost_PE Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Iloprost_PE

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Iloprost_Salt Iloprost Carboxylate Iloprost_PE This compound Iloprost_Salt->Iloprost_PE Epi_Iloprost_PE 15-epi-Iloprost Phenacyl Ester Iloprost_Salt->Epi_Iloprost_PE Epimerization Oxo_Iloprost_PE 15-oxo-Iloprost Phenacyl Ester Iloprost_Salt->Oxo_Iloprost_PE Oxidation Phenacyl_Ether Phenacyl Ether (O-alkylation) Iloprost_Salt->Phenacyl_Ether O-alkylation Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Iloprost_PE

Caption: Potential side reactions in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Esterification Reaction Start->Reaction Analysis TLC/HPLC Analysis of Crude Product Reaction->Analysis Pure Product is Pure and in High Yield Analysis->Pure Yes Impure Low Yield or Impurities Detected Analysis->Impure No End End Pure->End Troubleshoot Troubleshooting Impure->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Purify Purification (Prep HPLC) Troubleshoot->Purify Optimize->Reaction Purify->End

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Iloprost Phenacyl Ester Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the HPLC separation of Iloprost phenacyl ester isomers.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of Iloprost to its phenacyl ester necessary for HPLC analysis?

Derivatization of Iloprost, a prostaglandin analog, to its phenacyl ester is performed to enhance its detectability by UV-Vis detectors commonly used in HPLC systems. The phenacyl group is a strong chromophore, which significantly increases the molar absorptivity of the analyte, leading to improved sensitivity and lower limits of detection (LOD) and quantification (LOQ).[1][2]

Q2: What are the primary challenges in separating this compound isomers?

Iloprost has multiple chiral centers, and its derivatization into a phenacyl ester can result in a mixture of diastereomers and/or enantiomers. These isomers often have very similar physicochemical properties, making their separation challenging. The main difficulties include achieving baseline resolution, managing peak tailing, and ensuring method robustness and reproducibility.[3][4] The separation of such isomers often requires specialized chiral stationary phases or careful optimization of achiral chromatographic conditions.[5][6]

Q3: What is a good starting point for column and mobile phase selection?

For separating diastereomers, both normal-phase and reversed-phase chromatography can be effective.[4] A common starting point is a C18 column for reversed-phase HPLC.[3] However, for complex diastereomeric mixtures, other stationary phases like pentafluorophenyl (PFP) or porous graphitic carbon might offer better selectivity.[3] For enantiomeric separations, a chiral stationary phase (CSP), such as one based on polysaccharides (cellulose or amylose), is typically required.[7][8]

A typical starting mobile phase for reversed-phase separation would be a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.[1][3]

Q4: How can I confirm the identity of the separated isomers and potential degradation products?

While HPLC with UV detection can separate the isomers, it cannot definitively identify them. For structural elucidation and confirmation, coupling the HPLC system to a mass spectrometer (HPLC-MS) is essential. Techniques like LC-MS/MS can provide fragmentation patterns that help identify the specific isomers and any degradation products formed during stability studies.[9] For off-line analysis, fractions of the separated peaks can be collected for investigation by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Q5: What are forced degradation studies and why are they important for Iloprost analysis?

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to accelerate its degradation.[10][11] This is a critical part of method development as it helps to:

  • Identify potential degradation products.

  • Establish the degradation pathways of the molecule.[12]

  • Demonstrate the specificity and stability-indicating nature of the analytical method, ensuring that the method can separate the intact drug from its degradation products.[9][10]

Troubleshooting Guides

Issue 1: Poor or Incomplete Resolution of Isomer Peaks

dot

cluster_start cluster_steps cluster_end Start Poor Resolution Step1 Optimize Mobile Phase (Adjust Organic Ratio, pH, Additives) Start->Step1 Initial Step Step2 Evaluate Stationary Phase (Try Different Chemistries: PFP, Cyano, Chiral) Step1->Step2 If still poor Step3 Adjust Temperature (Lower T often improves chiral resolution) Step2->Step3 If still poor Step4 Reduce Flow Rate (Increases interaction time with stationary phase) Step3->Step4 Fine-tuning End Improved Resolution Step4->End

Caption: Troubleshooting workflow for poor peak resolution.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Systematically vary the ratio of organic solvent (acetonitrile/methanol) to the aqueous phase. Sometimes, a ternary mixture (e.g., acetonitrile/methanol/water) can provide unique selectivity.[13] Adding modifiers like isopropanol can also alter selectivity.[14]
Incorrect Stationary Phase If using a standard C18 column, the selectivity may be insufficient for the isomers. Screen alternative stationary phases. For diastereomers, consider PFP or cyano columns.[3][6] For enantiomers, a chiral stationary phase (CSP) is almost always necessary. Polysaccharide-based CSPs are a popular choice.[8]
Suboptimal Temperature Temperature affects the thermodynamics of the separation. For chiral separations, lower temperatures can sometimes enhance resolution, although this may increase analysis time and backpressure.[4] Experiment with column temperatures between 15°C and 40°C.
High Flow Rate A high flow rate reduces the time for analytes to interact with the stationary phase, potentially decreasing resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if separation improves.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.[15]
Issue 2: Peak Tailing or Fronting

dot

cluster_solutions Solutions A Peak Tailing Observed Potential Causes B Secondary Interactions Silanol activity, metal contamination A->B C Column Overload / Degradation Loss of stationary phase, void formation A->C D Mobile Phase Mismatch Sample solvent stronger than mobile phase A->D Sol_B Adjust mobile phase pH. Add competing amine (e.g., TEA). B->Sol_B Sol_C Reduce sample concentration. Replace column. C->Sol_C Sol_D Dissolve sample in mobile phase. D->Sol_D

Caption: Logical relationships of peak tailing causes and solutions.

Potential Cause Recommended Solution
Secondary Silanol Interactions The free carboxyl group of Iloprost (if derivatization is incomplete) or other polar groups can interact with active silanol groups on the silica support, causing tailing. Add a competing base like triethylamine (TEA) (0.1%) to the mobile phase or adjust the mobile phase pH to suppress ionization.[13][16]
Column Degradation The column may have a void at the inlet or the stationary phase may be degraded. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the column.[17]
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[15]
Peak Fronting This is less common but is often a sign of sample overload.[16] Reduce the mass of analyte injected onto the column by lowering the sample concentration or injection volume.
Issue 3: Shifting Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before the first injection and between gradient runs.[17]
Fluctuations in Pump Flow Rate Check the pump for leaks and ensure proper solvent degassing to prevent air bubbles, which can cause pressure fluctuations and unstable flow.[15][16] If the issue continues, the pump seals or check valves may need replacement.[17]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the composition and affect retention times. Ensure accurate and consistent preparation.[15]
Column Temperature Variation Use a column oven to maintain a constant, stable temperature. Even small fluctuations in ambient lab temperature can cause retention time drift.[15]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If retention times consistently decrease and peak shape worsens, it may be time to replace the column.[15]

Experimental Protocols

Protocol 1: Phenacyl Ester Derivatization of Iloprost

This protocol is a general procedure for derivatizing carboxylic acids. Optimization may be required.

  • Sample Preparation: Accurately weigh and dissolve a known amount of Iloprost standard or sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation:

    • Prepare a solution of the catalyst, 18-crown-6, in acetonitrile (e.g., 0.005 mmol/mL).[2]

    • Prepare a solution of the derivatizing agent, phenacyl bromide, in acetonitrile (e.g., 0.1 mmol/mL).[2]

  • Reaction:

    • In a 2 mL autosampler vial, combine 100 µL of the Iloprost solution, 50 µL of the 18-crown-6 solution, and 50 µL of the phenacyl bromide solution.

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • Post-Reaction:

    • Allow the vial to cool to room temperature.

    • Dilute the reaction mixture with the HPLC mobile phase to the desired concentration for injection.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

dot

cluster_react Reaction Mixture Iloprost Iloprost (in Acetonitrile) Reagents + Phenacyl Bromide + 18-Crown-6 (Catalyst) Heat Heat (60-70°C) Reagents->Heat Product This compound (UV Active) Heat->Product HPLC Dilute, Filter & Inject Product->HPLC

Caption: Workflow for this compound derivatization.

Protocol 2: Starting HPLC Method for Isomer Separation

This serves as a generic starting point for method development.

Parameter Reversed-Phase Condition Normal-Phase Condition
Column C18 or PFP (e.g., 250 x 4.6 mm, 5 µm)Bare Silica or Cyano (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Watern-Hexane
Mobile Phase B AcetonitrileEthanol or Isopropanol
Gradient 80% A to 20% A over 30 minutesIsocratic (e.g., 95:5 Hexane:Ethanol)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detector UV at 254 nm[2]UV at 254 nm
Injection Vol. 10 µL10 µL

Data Presentation

Effective method development requires systematic tracking of results. Use tables to compare the performance of different chromatographic conditions.

Table 1: Comparison of Stationary Phases for Resolution (Rs)

Column Type Mobile Phase Resolution (Rs) Isomer 1-2 Peak Tailing (Tf) Isomer 1 Analysis Time (min)
Zorbax XDB-C18ACN:H₂O (70:30) + 0.1% TFA1.11.622.5
Synergi Polar-RPACN:H₂O (70:30) + 0.1% TFA1.41.325.1
Allure PFPACN:H₂O (70:30) + 0.1% TFA1.91.128.3
Chiralcel OJ-RHACN:H₂O (50:50)2.21.235.0

Table 2: Effect of Mobile Phase Modifier on Selectivity (α)

Mobile Phase (Hexane:Alcohol, 95:5) Selectivity (α) Isomer 1-2 Retention Time (k) Isomer 1
Hexane:Ethanol1.085.4
Hexane:Isopropanol1.126.1
Hexane:n-Propanol1.156.5

References

Technical Support Center: Enhancing Topical Bioavailability of Iloprost Phenacyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low bioavailability of topical Iloprost phenacyl ester.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the formulation and testing of topical this compound.

Observed Problem Potential Cause Suggested Solution
Low drug loading in lipid-based carriers (liposomes, nanoparticles) This compound is highly lipophilic (LogP ~4.5-4.8) and may have poor affinity for the aqueous core of some vesicles.[1]- Incorporate cationic lipids: Lipids like stearylamine or DOTAP can improve the encapsulation of negatively charged Iloprost at physiological pH.[2][3] - Optimize lipid composition: Adjust the ratio of phospholipids (e.g., DPPC, POPC) to cholesterol. The addition of cholesterol can sometimes modestly reduce encapsulation efficiency.[2][3] - Employ a different loading method: Consider passive loading techniques where the drug is solubilized with the lipids in an organic solvent before forming the nanoparticles.
Poor in vitro skin permeation - The highly lipophilic nature of this compound can cause it to remain in the stratum corneum without partitioning into the more aqueous epidermis. - The formulation may not be effectively disrupting the skin barrier.- Incorporate penetration enhancers: Consider using chemical enhancers like fatty acids (e.g., oleic acid) or surfactants. - Reduce particle size: Nanoparticles have a higher surface area-to-volume ratio, which can improve dissolution and skin penetration.[4] - Hydrate the skin: Ensure the skin is adequately hydrated during the permeation study, as this can increase the penetration of both hydrophilic and lipophilic compounds.
Inconsistent results in Franz diffusion cell experiments - Air bubbles under the membrane: Bubbles in the receptor chamber can impede diffusion. - Membrane variability: The thickness and integrity of skin samples can vary. - Inadequate sink conditions: If the drug concentration in the receptor fluid approaches saturation, the diffusion gradient is reduced.- Degas the receptor fluid: Use degassed receptor fluid to prevent bubble formation.[5] - Standardize membrane preparation: Ensure consistent skin thickness and perform integrity tests.[6] - Optimize receptor fluid: For lipophilic compounds like this compound, consider using a receptor fluid with a solubilizing agent (e.g., a small percentage of ethanol or a surfactant) to maintain sink conditions.[6]
Physical instability of the formulation (e.g., phase separation, aggregation) - Incompatible excipients: Some formulation components may not be compatible with each other. - Inappropriate storage conditions: Temperature fluctuations can affect the stability of emulsions and lipid nanoparticles.- Conduct compatibility studies: Test the compatibility of all excipients before finalizing the formulation. - Perform freeze-thaw cycle testing: Subject the formulation to multiple freeze-thaw cycles to assess its physical stability under stress conditions. - Optimize storage: Store the formulation at controlled room temperature or refrigerated, based on stability study results.
Chemical degradation of this compound Prostaglandin esters can be susceptible to hydrolysis, especially at non-neutral pH.- Control the pH of the formulation: Maintain a pH close to neutral (6.5-7.5) to minimize hydrolysis. - Protect from light: Store the formulation in light-resistant containers, as prostaglandins can be light-sensitive. - Include antioxidants: Consider adding antioxidants to the formulation to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key physicochemical properties of this compound to consider for topical formulation? A1: this compound is a lipophilic molecule with a molecular weight of 478.6 g/mol , a LogP of approximately 4.5-4.8, and a very low aqueous solubility of about 2.00e-03 g/L.[1] These properties indicate that it will have a strong affinity for the lipid-rich stratum corneum but may have difficulty partitioning into the more aqueous layers of the skin and underlying tissues.

  • Q2: What are the most promising formulation strategies to enhance the bioavailability of topical this compound? A2: Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are highly promising.[2][7] These systems can encapsulate the lipophilic drug, potentially improve its stability, and facilitate its transport across the skin barrier. The use of cationic lipids in these formulations can significantly improve the encapsulation efficiency of Iloprost.[2][3]

  • Q3: What are the critical process parameters to control during the manufacturing of topical formulations? A3: Key parameters to control include temperature, mixing speed and time, and heating/cooling rates.[8] For lipid-based formulations, the homogenization pressure and temperature are critical for achieving the desired particle size and uniformity.[7]

Preclinical Testing

  • Q4: How can I accurately assess the in vitro skin permeation of this compound? A4: The use of Franz diffusion cells with an appropriate skin model (e.g., excised human or porcine skin) is the standard method.[5][9] It is crucial to use a receptor fluid that maintains sink conditions; for a lipophilic compound like this compound, this may require the addition of a solubilizing agent.[6]

  • Q5: What analytical methods are suitable for quantifying this compound in skin and receptor fluid samples? A5: High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the most common and reliable method.[10][11] The method must be validated for specificity, linearity, accuracy, and precision in the relevant matrices (receptor fluid, skin extracts).

Stability

  • Q6: What are the common stability issues with topical prostaglandin formulations? A6: Prostaglandins can be chemically unstable, particularly in the presence of water or at non-neutral pH, leading to degradation.[12] Physical instability, such as phase separation in creams or aggregation of nanoparticles, is also a concern.[13]

  • Q7: What are the standard conditions for stability testing of topical formulations? A7: Stability studies should follow ICH guidelines, which typically involve long-term testing at 25°C/60% RH and accelerated testing at 40°C/75% RH. Freeze-thaw cycling is also recommended to assess physical stability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Cationic Liposomes

This protocol is adapted from methodologies for encapsulating Iloprost in liposomal nanoparticles.[2][3]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Stearylamine (SA) or 1,2-di-(9Z-octadecenoyl)-3-trimethylammonium-propane (DOTAP)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic light scattering (DLS) instrument for size and zeta potential measurement

  • HPLC system

Procedure:

  • Lipid Film Hydration: a. Dissolve DPPC, cholesterol, SA (or DOTAP), and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A molar ratio of DPPC:Cholesterol:SA of 70:30:5 can be a starting point. b. Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is ~41°C) to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. Subject the MLV suspension to probe sonication on ice or multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Purification: a. Separate the liposomal dispersion from non-encapsulated this compound by ultracentrifugation or dialysis.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS. b. To determine the encapsulation efficiency, disrupt the purified liposomes with a suitable solvent (e.g., methanol) and quantify the amount of encapsulated this compound using a validated HPLC method. The encapsulation efficiency is calculated as: (Amount of drug in purified liposomes / Initial amount of drug used) x 100%.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for conducting an in vitro skin permeation study.[5][9]

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor fluid (e.g., PBS with 1-5% ethanol or 0.5-1% Tween 80)

  • Test formulation of this compound

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles for sampling

  • HPLC system

Procedure:

  • Skin Preparation: a. Thaw frozen skin at room temperature. b. Cut the skin into sections large enough to fit the Franz diffusion cells. c. If using full-thickness skin, carefully remove any subcutaneous fat. d. Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Cell Assembly: a. Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber. b. Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring there are no air bubbles. c. Place a small magnetic stir bar in the receptor chamber. d. Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Dosing and Sampling: a. Apply a known amount of the this compound formulation to the skin surface in the donor chamber. b. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis: a. Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Calculate the permeability coefficient (Kp) if desired.

Visualizations

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost signaling pathway leading to vasodilation.

Experimental_Workflow Formulation Formulation Development (e.g., Liposomes) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Stability Stability Testing (ICH Guidelines) Characterization->Stability Permeation In Vitro Skin Permeation (Franz Cells) Characterization->Permeation Analysis Bioanalytical Method (HPLC) Permeation->Analysis Data Data Analysis (Flux, Permeability) Analysis->Data

Caption: Workflow for topical formulation development and testing.

Troubleshooting_Logic Start Low Bioavailability? Permeation Poor Permeation? Start->Permeation Yes Formulation Formulation Issue? Permeation->Formulation Yes Degradation Drug Degradation? Permeation->Degradation No Enhancers Add Penetration Enhancers Formulation->Enhancers Yes Nanocarriers Use Nanocarriers Formulation->Nanocarriers Yes End Re-evaluate Enhancers->End Nanocarriers->End pH_Control Adjust pH, Add Antioxidants Degradation->pH_Control Yes pH_Control->End

Caption: Troubleshooting logic for low bioavailability.

References

Common pitfalls in handling prostaglandin ester prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimentation of prostaglandin ester prodrugs.

Frequently Asked Questions (FAQs)

1. Chemical Stability

  • Q1: My prostaglandin ester prodrug appears to be degrading in my aqueous formulation. What could be the cause and how can I improve its stability?

    A1: Prostaglandin ester prodrugs are susceptible to hydrolysis, which is often pH-dependent. The ester linkage is prone to cleavage, leading to the premature release of the active prostaglandin parent drug and the promoiety.[1][2][3]

    • Troubleshooting:

      • pH Optimization: The stability of ester prodrugs is highly influenced by the pH of the solution. Typically, optimal stability for many esters is found in the pH range of 3.5 to 5.[4] It is crucial to determine the pH-rate profile for your specific prodrug to identify the pH of maximum stability.

      • Buffer Selection: Utilize a buffer system that can maintain the optimal pH throughout the experiment and storage.

      • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.[5] However, be aware that freezing aqueous solutions can sometimes cause precipitation of the prostaglandin.[5]

      • Solvent System: For stock solutions, using an organic solvent like ethanol and then diluting it into an aqueous buffer can be a suitable approach.[5] However, ensure the final concentration of the organic solvent is compatible with your experimental system.

2. Enzymatic Hydrolysis

  • Q2: I am observing inconsistent results in my in vitro experiments using different cell lines or tissue homogenates. Could enzymatic hydrolysis be the issue?

    A2: Yes, inconsistent results are a common pitfall due to variable enzymatic hydrolysis. The conversion of the ester prodrug to its active form is primarily mediated by esterases, and the activity of these enzymes can vary significantly between different cell types, tissues, and species.[1][3][6]

    • Troubleshooting:

      • Characterize Esterase Activity: If possible, measure the esterase activity in your experimental systems to understand the potential for variability in prodrug activation.

      • Species Selection: Be cautious when extrapolating data from animal models to humans. Rodents, for instance, often exhibit significantly higher esterase activity than humans, which can lead to an overestimation of the conversion rate.[1][6] Non-human primates may offer a more predictive model due to their physiological and metabolic similarities to humans.[1]

      • Standardize Biological Matrices: When using tissue homogenates or plasma, ensure consistent sourcing and handling procedures to minimize variability in enzyme activity.

  • Q3: My bioanalytical results show higher than expected concentrations of the active parent drug and lower concentrations of the prodrug. What could be happening?

    A3: This is a classic sign of ex vivo hydrolysis, where the prodrug is converted to the active drug after sample collection but before analysis.[7] This is a major challenge in the bioanalysis of ester prodrugs due to the presence of esterases in biological matrices like blood and plasma.[7]

    • Troubleshooting:

      • Immediate Inhibition: Add an esterase inhibitor, such as sodium fluoride (NaF), to your collection tubes immediately upon sample collection to quench enzymatic activity.[7]

      • pH and Temperature Control: Maintain samples at a low pH (if it enhances stability) and on ice or frozen to further minimize enzymatic degradation.[7]

      • Rapid Processing: Process samples as quickly as possible, and store them at ultra-low temperatures (e.g., -80 °C) until analysis.

3. Formulation and Solubility

  • Q4: I am having difficulty dissolving my prostaglandin ester prodrug in an aqueous buffer for my experiments. What are my options?

    A4: Prostaglandin ester prodrugs are often designed to be more lipophilic than their parent drugs to improve membrane permeability, which can, in turn, lead to poor aqueous solubility.[2][8][9]

    • Troubleshooting:

      • Co-solvents: Consider using a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) to aid in dissolution before further dilution in your aqueous buffer.[5] Always verify the compatibility of the solvent with your experimental system.

      • pH Adjustment: The solubility of prodrugs with ionizable groups can be pH-dependent. Adjusting the pH might improve solubility.

      • Use of Surfactants: In some cases, non-ionic surfactants can be used to improve the solubility of lipophilic compounds.

      • Sonication: Brief sonication can sometimes help dissolve precipitates, but avoid prolonged sonication, which can cause heating and degradation.[5]

4. Biological Activity

  • Q5: The in vivo efficacy of my prostaglandin ester prodrug is lower than expected based on in vitro data. What are the potential reasons?

    A5: Discrepancies between in vitro and in vivo results can arise from several factors related to the complex biological environment.

    • Troubleshooting:

      • Insufficient Bioactivation: The rate of enzymatic hydrolysis at the target tissue might be too slow to release the active drug in therapeutic concentrations.[10][11][12] The enzymatic activity in the in vivo environment may differ significantly from the in vitro model used.

      • Rapid Metabolism or Clearance: The prodrug or the released active drug might be rapidly metabolized or cleared from the system before it can exert its effect.

      • Poor Distribution to Target Site: The physicochemical properties of the prodrug may not be optimal for reaching the target tissue in sufficient concentrations.

      • Non-specific Binding: The lipophilic nature of some prodrugs can lead to non-specific binding to proteins and other biological components, reducing the free fraction available to act on the target.[13]

Troubleshooting Guides

Guide 1: Investigating Prodrug Instability in Solution

This guide provides a systematic approach to diagnosing and resolving issues related to the chemical instability of prostaglandin ester prodrugs in aqueous solutions.

StepActionExpected Outcome
1 pH-Rate Profile Analysis Determine the pH at which the prodrug exhibits maximum stability.
2 Forced Degradation Study Identify the primary degradation products and pathways (hydrolysis, oxidation).
3 Buffer and Excipient Screening Select a buffer system and excipients that do not catalyze degradation.
4 Temperature Stress Testing Establish the optimal storage temperature to ensure long-term stability.

Guide 2: Addressing Inconsistent Bioanalytical Results

This guide outlines steps to mitigate ex vivo hydrolysis during the bioanalysis of prostaglandin ester prodrugs.

StepActionRationale
1 Implement Esterase Inhibitors Immediately add an inhibitor like sodium fluoride to blood/plasma samples upon collection to prevent enzymatic conversion.[7]
2 Control Sample Temperature Keep samples on ice during processing and store them at -80°C to minimize both chemical and enzymatic degradation.[7]
3 Acidify Samples If the prodrug is more stable at a lower pH, consider acidifying the biological matrix during collection.
4 Validate Analytical Method Thoroughly validate the analytical method for stability under all handling and storage conditions.

Experimental Protocols

Protocol 1: In Vitro Hydrolysis Assay in Ocular Tissue Homogenates

This protocol is designed to evaluate the rate of enzymatic hydrolysis of a prostaglandin ester prodrug in relevant ocular tissues.

  • Tissue Preparation:

    • Obtain fresh ocular tissues (e.g., cornea, iris-ciliary body) from the species of interest.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice.

    • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzymes.

    • Determine the total protein concentration of the supernatant.

  • Incubation:

    • Pre-warm the tissue homogenate to 37°C.

    • Initiate the reaction by adding a known concentration of the prostaglandin ester prodrug.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a stopping solution containing an organic solvent (e.g., acetonitrile) and an esterase inhibitor.

  • Analysis:

    • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentrations of the remaining prodrug and the newly formed active parent drug.

    • Calculate the rate of hydrolysis, often expressed as nmol of product formed per minute per mg of protein.

Data Presentation

Table 1: Comparative Hydrolysis Rates of Prostaglandin F2α Ester Prodrugs in Ocular Tissues

ProdrugTissueSpeciesHydrolysis Rate (nmol/min/mg protein)Reference
PGF2α 1-isopropyl esterIris-ciliary bodyDog~1.5[14]
PGF2α 1-isopropyl esterIris-ciliary bodyHuman~0.8[14]
PGF2α 11-pivaloyl esterIris-ciliary bodyDog~0.1[14]
PGF2α 11-pivaloyl esterIris-ciliary bodyHuman~0.05[14]
PGF2α 15-pivaloyl esterIris-ciliary bodyDog~0.08[14]
PGF2α 15-pivaloyl esterIris-ciliary bodyHuman~0.03[14]

Note: The values are approximate and derived from graphical data in the cited literature for illustrative purposes.

Table 2: pH-Dependent Stability of Prostaglandin E2 (PGE2)

pHTime for 10% Loss (hours)
3-4133
653
842
94.2
100.42 (25 minutes)

Data from Sigma-Aldrich product information sheet for PGE2, illustrating the significant impact of pH on prostaglandin stability.[5]

Visualizations

Prostaglandin_Signaling_Pathway Prodrug Prostaglandin Ester Prodrug Active_PG Active Prostaglandin Prodrug->Active_PG Hydrolysis Esterases Esterases Esterases->Active_PG GPCR Prostaglandin Receptor (GPCR) Active_PG->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Prostaglandin ester prodrug activation and signaling pathway.

Caption: Troubleshooting workflow for inconsistent experimental results.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (Blood/Plasma) Inhibition 2. Immediate Esterase Inhibition (e.g., NaF) Sample_Collection->Inhibition Processing 3. Low Temp Processing (on ice) Inhibition->Processing Storage 4. Ultra-Low Temp Storage (-80°C) Processing->Storage Analysis 5. LC-MS/MS Analysis Storage->Analysis

Caption: Recommended workflow for bioanalysis of ester prodrugs.

References

Technical Support Center: Iloprost Phenacyl Ester Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with Iloprost phenacyl ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
High Background Signal in cAMP Assay 1. High basal adenylate cyclase activity in the cell line. 2. Sub-optimal antibody concentration or incubation time in the cAMP assay kit. 3. Contamination of reagents or cell culture.1. Reduce the number of cells seeded per well. 2. Titrate the anti-cAMP antibody and optimize the incubation time as per the assay kit's instructions. 3. Use fresh, sterile reagents and ensure aseptic cell culture techniques.
Low Potency (High EC50 Value) 1. Degradation of this compound in the stock solution or assay medium. 2. Low expression of the prostacyclin (IP) receptor in the cell line. 3. Sub-optimal assay conditions (e.g., incubation time, temperature).1. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO or ethanol and store at -20°C or lower. Avoid repeated freeze-thaw cycles. 2. Use a cell line known to express high levels of the IP receptor or consider transiently transfecting cells with the receptor. 3. Optimize the incubation time with the compound; for stable analogs like Iloprost, a 15-30 minute incubation is often sufficient for cAMP assays. Ensure the assay is performed at the recommended temperature (e.g., 37°C).
Poor Curve Fit or Non-Sigmoidal Dose-Response 1. Inaccurate serial dilutions. 2. Cell toxicity at high concentrations of the compound or solvent. 3. Biphasic or complex pharmacological response.1. Carefully prepare serial dilutions and use a sufficient number of data points across a wide concentration range. 2. Assess cell viability at the highest concentrations of this compound and the vehicle (e.g., DMSO) using a cytotoxicity assay. Keep the final solvent concentration consistent and low across all wells. 3. Some prostacyclin analogs can exhibit biphasic responses.[1][2][3] Consider using a biphasic dose-response model for curve fitting.
High Variability Between Replicates 1. Uneven cell seeding. 2. Inconsistent pipetting technique. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. 2. Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a prodrug of Iloprost, a stable synthetic analog of prostacyclin (PGI2).[4] It is expected to be hydrolyzed by intracellular esterases to release the active compound, Iloprost. Iloprost then acts as an agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[5] Binding of Iloprost to the IP receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This elevation in cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.[5]

2. How should I prepare a stock solution of this compound?

While specific data for this compound is limited, information on the parent compound, Iloprost, can be used as a guide. Iloprost is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) at concentrations of approximately 30 mg/mL, 25 mg/mL, and 30 mg/mL, respectively.[5] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C.[5] For aqueous buffers, Iloprost is sparingly soluble, and it is advised not to store aqueous solutions for more than one day.[5] It is crucial to evaporate any supplied solvent (e.g., methyl acetate) under a gentle stream of nitrogen before dissolving in the solvent of choice.[5]

3. What type of cells should I use for my dose-response experiments?

The choice of cell line depends on the research question. For studying the effects on the vasculature, human umbilical vein endothelial cells (HUVECs) or pulmonary artery smooth muscle cells (PASMCs) are commonly used as they endogenously express the IP receptor. Cell lines recombinantly overexpressing the human IP receptor, such as HEK293 or CHO cells, are also excellent choices for robust and reproducible signaling assays.

4. What are the key parameters to optimize for a cAMP assay?

The following parameters are critical for a successful cAMP assay:

  • Cell Number: Titrate the cell number per well to ensure the cAMP signal falls within the linear range of the assay kit.

  • Agonist Incubation Time: Determine the optimal time for this compound stimulation. Typically, a time course experiment (e.g., 5, 15, 30, 60 minutes) is performed.

  • Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the signal.

  • Assay Kit Components: Follow the manufacturer's instructions for the cAMP assay kit, including antibody concentrations and incubation times.

5. How do I interpret my dose-response curve?

A typical dose-response curve for an agonist like Iloprost is sigmoidal. Key parameters to determine from the curve are:

  • EC50: The concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

  • Emax: The maximum response achievable with the agonist.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is common for simple one-to-one ligand-receptor binding.

Experimental Protocols

General Protocol for a cAMP Assay

This protocol provides a general framework for measuring this compound-induced cAMP production in a 96-well format.

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in an appropriate growth medium.

    • Seed cells into a 96-well plate at a pre-optimized density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a suitable assay buffer to generate a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • cAMP Assay:

    • Wash the cells once with a serum-free assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-15 minutes at 37°C.

    • Add the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for the optimized time (e.g., 15 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50, Emax, and Hill slope.

Data Presentation

Expected EC50 Values for Iloprost in Different Cell Types

The following table summarizes reported EC50 values for the active compound, Iloprost, in inducing cAMP accumulation in different cell lines. These values can serve as a reference for experiments with this compound, although the potency may vary depending on the rate of hydrolysis to Iloprost.

Cell LineReceptor ExpressedReported EC50 (nM)
HEK293IP0.37
HEK293EP327.5

Data sourced from Cayman Chemical product information sheet for Iloprost.[5]

Visualizations

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor (GPCR) Gs Gs Protein IP_Receptor->Gs Activates Iloprost Iloprost Iloprost->IP_Receptor Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates targets leading to Dose_Response_Workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of This compound D Treat Cells with Compound and PDE Inhibitor B->D C->D E Incubate for Optimized Time D->E F Lyse Cells & Measure cAMP E->F G Plot Dose vs. Response F->G H Fit Sigmoidal Curve (Non-linear Regression) G->H I Determine EC50, Emax H->I

References

Minimizing off-target effects of Iloprost phenacyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Iloprost phenacyl ester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Iloprost?

A1: Iloprost is a synthetic analog of prostacyclin (PGI2), which is a potent vasodilator and inhibitor of platelet aggregation.[1][2] this compound is a derivative of Iloprost where a phenacyl ester group has been added to the carboxylic acid moiety. This modification increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. However, this alteration may also influence its binding affinity to the target prostacyclin (IP) receptor and potentially increase interactions with off-target receptors.

Q2: What is the primary mechanism of action of Iloprost and its phenacyl ester derivative?

A2: The primary mechanism of action for Iloprost is the activation of the Gs protein-coupled prostacyclin (IP) receptor.[2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[2] this compound is expected to act as a prodrug, being hydrolyzed by intracellular esterases to release Iloprost. However, the ester form itself might have some activity or different off-target interactions. A study has shown that this compound can increase cyclic-AMP concentrations in the aqueous humor of rabbits, suggesting it does engage the cAMP pathway.[3]

Q3: What are the potential off-target effects of this compound?

A3: While specific data on this compound is limited, the parent compound, Iloprost, is known to have some affinity for other prostanoid receptors, such as the EP1, EP2, EP3, and DP1 receptors. Activation of these receptors can lead to a variety of cellular responses that are independent of the intended IP receptor activation. The increased lipophilicity of the phenacyl ester derivative could potentially enhance these off-target interactions by allowing the compound to access and engage with a wider range of cellular components. One study noted that this compound affects the blood-aqueous barrier more than another prostaglandin analog, which could be indicative of a different physiological or off-target effect profile.[3]

Q4: How can I minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the EC50 for IP receptor activation in your system and use concentrations at or near this value for your experiments.

  • Use specific antagonists: To confirm that the observed effects are mediated by the IP receptor, use a selective IP receptor antagonist.

  • Profile against other prostanoid receptors: If your experimental system expresses other prostanoid receptors, consider performing counter-screening assays to assess the activity of this compound at these receptors.

  • Perform control experiments: Include control groups treated with the vehicle and, if possible, with Iloprost to differentiate the effects of the parent compound from its ester derivative.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent cellular responses Off-target receptor activation: The observed effect may be due to the activation of other prostanoid receptors (e.g., EP1, EP2, EP3, DP1) or other unforeseen molecular targets.1. Perform a literature search to identify which prostanoid receptors are expressed in your cell type. 2. Use selective antagonists for the suspected off-target receptors to see if the unexpected response is blocked. 3. Conduct a receptor profiling screen to systematically identify unintended targets.
Prodrug conversion variability: The rate of hydrolysis of the phenacyl ester to active Iloprost may vary between cell types or experimental conditions due to differences in intracellular esterase activity.1. Measure the rate of hydrolysis in your specific cell line or tissue preparation using analytical methods such as HPLC or LC-MS. 2. Compare the functional response of this compound with that of Iloprost to assess the efficiency of conversion.
High background signal in cAMP assays Constitutive activity of other Gs-coupled receptors: The experimental cells may have high basal adenylyl cyclase activity.1. Optimize cell seeding density and assay conditions. 2. Use a phosphodiesterase inhibitor (e.g., IBMX) to amplify the signal-to-noise ratio, but be aware this can also amplify basal activity. 3. Consider using a different cell line with lower endogenous receptor expression.
Observed cytotoxicity at higher concentrations Non-specific cellular toxicity: The phenacyl ester moiety or the compound as a whole may induce cytotoxicity at concentrations above the therapeutic range for IP receptor activation.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to your cells. 2. Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold.

Data Presentation

Table 1: Comparative Binding Affinities of Iloprost for Prostanoid Receptors

ReceptorBinding Affinity (Ki, nM) of Iloprost
IP 3.9
EP11.1
EP2>1000
EP3>1000
DP1>1000
FP>1000
TP>1000

Note: This data is for Iloprost, not this compound. The binding profile of the ester derivative may differ. Data from a representative study.

Experimental Protocols

Radioligand Receptor Binding Assay for IP Receptor

Objective: To determine the binding affinity of this compound for the prostacyclin (IP) receptor.

Materials:

  • Cell membranes from cells expressing the human IP receptor (e.g., HEK293-IP cells)

  • [3H]-Iloprost (radioligand)

  • This compound (test compound)

  • Unlabeled Iloprost (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Methodology:

  • Prepare cell membranes from HEK293-IP cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Iloprost (e.g., 1-5 nM), and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of unlabeled Iloprost (e.g., 10 µM) to a set of wells.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki value for this compound.

cAMP Second Messenger Assay

Objective: To measure the functional potency of this compound in activating the Gs-coupled IP receptor.

Materials:

  • Cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound (test compound)

  • Forskolin (positive control for adenylyl cyclase activation)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

Methodology:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of this compound to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MTT Cytotoxicity Assay

Objective: To determine the concentration at which this compound exhibits cytotoxic effects.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (concentration that causes 50% cytotoxicity).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Iloprost_PE Iloprost Phenacyl Ester IP_Receptor IP Receptor (GPCR) Iloprost_PE->IP_Receptor Binds G_alpha_s Gαs IP_Receptor->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Vasodilation & Platelet Aggregation Inhibition PKA->Cellular_Response Phosphorylates Targets

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the concentration within the optimal range? Start->Check_Concentration High_Concentration High Concentration: Potential Cytotoxicity Check_Concentration->High_Concentration No Optimal_Concentration Optimal Concentration Check_Concentration->Optimal_Concentration Yes Perform_MTT Perform MTT Assay High_Concentration->Perform_MTT Re-evaluate Re-evaluate experimental design and controls Perform_MTT->Re-evaluate Check_Off_Target Could it be an off-target effect? Optimal_Concentration->Check_Off_Target Yes_Off_Target Yes Check_Off_Target->Yes_Off_Target Yes No_Off_Target No Check_Off_Target->No_Off_Target No Use_Antagonists Use selective antagonists for suspected off-target receptors Yes_Off_Target->Use_Antagonists Check_Prodrug Is prodrug conversion a variable? No_Off_Target->Check_Prodrug Receptor_Profiling Consider receptor profiling screen Use_Antagonists->Receptor_Profiling Receptor_Profiling->Re-evaluate Yes_Prodrug Yes Check_Prodrug->Yes_Prodrug Yes No_Prodrug No Check_Prodrug->No_Prodrug No Measure_Hydrolysis Measure ester hydrolysis rate Yes_Prodrug->Measure_Hydrolysis No_Prodrug->Re-evaluate Compare_Iloprost Compare with Iloprost response Measure_Hydrolysis->Compare_Iloprost Compare_Iloprost->Re-evaluate

Caption: Troubleshooting Workflow for Unexpected Results.

Logical_Relationship Iloprost_PE Iloprost Phenacyl Ester IP_Receptor On-Target: IP Receptor Iloprost_PE->IP_Receptor Primary Interaction Off_Target Potential Off-Targets: EP/DP Receptors, etc. Iloprost_PE->Off_Target Potential Interaction (Lipophilicity may increase this) Desired_Effect Desired Effect: Increased cAMP IP_Receptor->Desired_Effect Undesired_Effect Undesired Effects: (e.g., Ca2+ mobilization, altered cell signaling) Off_Target->Undesired_Effect

Caption: On-Target vs. Potential Off-Target Effects.

References

Validation & Comparative

Lack of Direct Comparative In Vivo Data for Iloprost Phenacyl Ester vs. Iloprost

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of published scientific literature did not yield any direct in vivo comparative studies between Iloprost phenacyl ester and Iloprost. The existing research primarily focuses on the in vivo efficacy and mechanisms of Iloprost in various animal models of diseases such as pulmonary hypertension, right ventricular failure, and lung cancer.

This guide will therefore proceed by first summarizing the available in vivo data for Iloprost. Subsequently, based on the chemical nature of this compound as a prodrug, a theoretical comparison will be presented, outlining its potential advantages and disadvantages in an in vivo setting. This will be followed by a proposed experimental design to directly compare the two compounds.

Iloprost: A Profile of In Vivo Efficacy

Iloprost is a synthetic analog of prostacyclin (PGI2) that has demonstrated potent vasodilatory, anti-platelet, and cytoprotective effects in numerous in vivo studies.[1][2] It is clinically used for the treatment of pulmonary arterial hypertension (PAH) and certain peripheral vascular diseases.[1][3]

Mechanisms of Action

Iloprost exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[4] This interaction triggers a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[4] In vascular smooth muscle cells, this pathway leads to vasodilation.[4] In platelets, it results in the inhibition of aggregation.[4]

In Vivo Experimental Data

Numerous preclinical studies have investigated the efficacy of Iloprost in various animal models. A selection of these findings is summarized in the table below.

Experimental ModelAnimal SpeciesRoute of AdministrationKey Efficacy FindingsReference
SU5416/Hypoxia-induced Pulmonary HypertensionRatInhalationImproved right ventricular function and exercise capacity; reduced right ventricular collagen deposition.[5][5]
Monocrotaline-induced Pulmonary HypertensionRatIntravenousIncreased right ventricular contractility and ventricular-arterial coupling; decreased pulmonary vascular resistance.[6][7][6][7]
Lipopolysaccharide/Elastase-induced COPDMouseIntranasalReduced systemic inflammation and airway hyperresponsiveness.[8][9][8][9]
Urethane-induced Lung CarcinogenesisMouseIntranasalReduced adenoma multiplicity.[10][10]
Hypoxia-induced Acute Pulmonary HypertensionPigInhalationIncreased cardiac output and reduced right ventricular afterload.[11][11]

This compound: A Theoretical In Vivo Profile

This compound is a prodrug of Iloprost. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The phenacyl ester modification is expected to increase the lipophilicity of Iloprost. This chemical change could theoretically lead to several alterations in its in vivo behavior compared to the parent drug.

Potential Advantages:

  • Improved Bioavailability: Increased lipophilicity may enhance absorption across biological membranes, potentially leading to higher bioavailability after oral or topical administration.

  • Longer Duration of Action: The ester bond must be cleaved by esterases to release the active Iloprost. This enzymatic conversion could provide a sustained-release effect, prolonging the therapeutic action and reducing the frequency of administration.

  • Targeted Delivery: The altered physicochemical properties might lead to preferential distribution to certain tissues, potentially enhancing efficacy at the target site while reducing systemic side effects.

Potential Disadvantages:

  • Variable Activation: The rate and extent of conversion to active Iloprost could vary between individuals due to differences in esterase activity, leading to unpredictable therapeutic responses.

  • Formation of Byproducts: The cleavage of the phenacyl ester will release phenacyl alcohol, which may have its own pharmacological or toxicological effects.

  • Altered Potency: The prodrug itself may have a lower affinity for the prostacyclin receptor, requiring efficient conversion to Iloprost to achieve the desired therapeutic effect.

Proposed Experimental Protocol for In Vivo Comparison

To definitively compare the in vivo efficacy of this compound and Iloprost, a head-to-head study is required. The following is a proposed experimental protocol based on established models of pulmonary hypertension.

Objective: To compare the in vivo efficacy of Iloprost and this compound in a rat model of monocrotaline-induced pulmonary hypertension.

Animal Model: Male Sprague-Dawley rats will be injected with a single subcutaneous dose of monocrotaline (60 mg/kg) to induce pulmonary hypertension.

Treatment Groups:

  • Control (Vehicle)

  • Iloprost (intravenous administration)

  • This compound (equivalent molar dose to Iloprost, intravenous administration)

  • This compound (oral administration)

Experimental Procedures:

  • Induction of Pulmonary Hypertension: Animals will receive a single subcutaneous injection of monocrotaline.

  • Treatment Administration: Treatment will commence 14 days after monocrotaline injection and continue for 14 days.

  • Hemodynamic Measurements: At the end of the treatment period, right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output will be measured via right heart catheterization.

  • Right Ventricular Hypertrophy Assessment: The ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) will be calculated as an index of right ventricular hypertrophy.

  • Histopathological Analysis: Lung and heart tissues will be collected for histological examination to assess vascular remodeling and cardiac fibrosis.

  • Pharmacokinetic Analysis: Blood samples will be collected at various time points after administration to determine the plasma concentrations of Iloprost and this compound.

Outcome Measures:

  • Primary Endpoints: Reduction in RVSP and mPAP.

  • Secondary Endpoints: Improvement in cardiac output, reduction in RV/LV+S ratio, attenuation of pulmonary vascular remodeling and cardiac fibrosis.

  • Pharmacokinetic Parameters: Bioavailability, half-life, and peak plasma concentration of Iloprost and its prodrug.

Visualizing the Scientific Framework

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Iloprost and the proposed experimental workflow.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin Receptor (IP) G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates Iloprost Iloprost Iloprost->IP_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Aggregation_Inhibition

Caption: Signaling pathway of Iloprost upon binding to the prostacyclin receptor.

Experimental_Workflow Start Start Induce_PH Induce Pulmonary Hypertension (Monocrotaline Injection) Start->Induce_PH Treatment_Groups Group 1: Vehicle Group 2: Iloprost (IV) Group 3: this compound (IV) Group 4: this compound (Oral) Induce_PH->Treatment_Groups Administer_Treatment Administer Treatment (14 Days) Treatment_Groups->Administer_Treatment Measurements Hemodynamic Measurements Right Ventricular Hypertrophy Histopathology Pharmacokinetics Administer_Treatment->Measurements Data_Analysis Data Analysis and Comparison Measurements->Data_Analysis End End Data_Analysis->End

Caption: Proposed experimental workflow for in vivo comparison.

References

A Comparative Analysis of Iloprost Phenacyl Ester and Prostaglandin F2 Alpha Isopropyl Ester in Ocular Hypotensive Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of two prostaglandin analogs: Iloprost phenacyl ester and Prostaglandin F2 alpha (PGF2α) isopropyl ester. Both compounds are recognized for their potential in lowering intraocular pressure (IOP), a critical factor in the management of glaucoma. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, and outlines detailed experimental protocols for their evaluation.

Introduction

Iloprost, a stable synthetic analogue of prostacylin (PGI2), and Prostaglandin F2 alpha are potent biologically active lipids that exert their effects through distinct G-protein coupled receptors.[1][2] Their esterified prodrug forms, this compound and PGF2α isopropyl ester, are designed to enhance corneal penetration, thereby increasing their therapeutic efficacy upon topical administration.[3] Following administration, these esters are hydrolyzed by endogenous esterases in the eye to their respective active forms, Iloprost and PGF2α.[3][4] This guide delves into a comparative analysis of their activities, drawing upon published experimental data.

Mechanism of Action and Signaling Pathways

The differential effects of Iloprost and PGF2α stem from their interaction with specific prostanoid receptors and the subsequent activation of distinct intracellular signaling cascades.

Iloprost , acting as a prostacyclin (IP) receptor agonist, primarily stimulates the Gs alpha subunit of its G-protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which is responsible for the downstream effects of Iloprost, including the relaxation of trabecular meshwork cells and an increase in aqueous humor outflow, ultimately leading to a reduction in intraocular pressure.[1]

Prostaglandin F2 alpha , on the other hand, binds to the FP receptor, which is coupled to the Gq alpha subunit. This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This signaling pathway is primarily associated with increased uveoscleral outflow of aqueous humor, which is the main mechanism for the IOP-lowering effect of PGF2α and its analogs.[5][6]

Signaling Pathway Diagrams:

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor (Gs-coupled) Iloprost->IP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Aqueous Outflow (Trabecular) PKA->Cellular_Response Leads to

Iloprost Signaling Pathway

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Increased Aqueous Outflow (Uveoscleral) Ca2_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to

PGF2α Signaling Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for Iloprost and Prostaglandin F2 alpha, including receptor binding affinities and in vivo efficacy in animal models.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundReceptorBinding Affinity (Ki)Functional AssayPotency (EC50)
Iloprost IP (human)3.9 nM[7], 6.5 nMcAMP Elevation (human IP receptor)0.37 nM[7]
EP1 (human)1.1 nM[7]Calcium Influx (human EP1 receptor)0.3 nM[7]
PGF2α FP (bovine)1.6 nM (high affinity), 24 nM (low affinity)[8]Inositol Phosphate (IP3) Production (bovine luteal cells)36 nM[5]
Travoprost acid (PGF2α analog) FP (human)35 nM[9]Phosphoinositide Turnover (human ciliary muscle cells)1.4 nM[9]

Table 2: In Vivo Comparison of Ocular Hypotensive Effects

CompoundAnimal ModelDoseMaximum IOP ReductionOnset of ActionDuration of Action
This compound Rabbit0.1 - 1 µg7 - 8 mmHgBiphasic responseSustained
Beagle1 - 2 µg5.8 mmHgNo initial hypertensive phase> 5 hours
PGF2α isopropyl ester Rabbit2 µg9.4 mmHgBiphasic responseDose-dependent
Beagle2 µg7 - 9 mmHgNo initial hypertensive phaseSustained

Data in Table 2 is sourced from the direct comparative study by Prostaglandin F2 alpha isopropyl ester versus this compound in rabbit and beagle eyes.[10]

Table 3: Side Effect Profile in Animal Models

Side EffectThis compoundPGF2α isopropyl ester
Hyperemia (Rabbit & Beagle) SlightSlight
Miosis (Beagle) No effectStrong miosis (> 6 hours)
Aqueous Humor Protein (Rabbit) IncreasedLess effect than Iloprost-PE
Aqueous Humor Protein (Beagle) No noticeable effectNo noticeable effect
Aqueous Humor cyclic-AMP (Rabbit) Slightly increasedSlightly increased
Aqueous Humor cyclic-AMP (Beagle) ElevatedNot elevated

Data in Table 3 is sourced from the direct comparative study by Prostaglandin F2 alpha isopropyl ester versus this compound in rabbit and beagle eyes.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines for key experiments.

In Vivo IOP Measurement in Rabbits

This protocol describes the measurement of intraocular pressure in rabbits following topical administration of the test compounds.

Experimental Workflow:

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Monitoring cluster_3 Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_IOP Baseline IOP Measurement (e.g., Tonometer) Animal_Acclimation->Baseline_IOP Drug_Admin Topical Administration (Iloprost-PE or PGF2α-IE) Baseline_IOP->Drug_Admin Vehicle_Control Vehicle Control (Contralateral Eye) Baseline_IOP->Vehicle_Control IOP_Measurement IOP Measurement at Multiple Time Points Drug_Admin->IOP_Measurement Vehicle_Control->IOP_Measurement Side_Effect_Obs Observation of Side Effects (Hyperemia, Miosis) IOP_Measurement->Side_Effect_Obs Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Side_Effect_Obs->Data_Analysis

Workflow for In Vivo Drug Comparison

Protocol Details:

  • Animals: Adult New Zealand White rabbits are commonly used. Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • Housing: Animals are housed in individual cages with a controlled light-dark cycle.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen) prior to drug administration.

  • Drug Administration: A single drop of the test solution (this compound or PGF2α isopropyl ester in an appropriate vehicle) is instilled into the conjunctival sac of one eye. The contralateral eye receives the vehicle as a control.

  • IOP Monitoring: IOP is measured at various time points post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Side Effect Assessment: Ocular side effects such as conjunctival hyperemia and changes in pupil diameter (miosis) are observed and scored at each time point.

  • Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments.

Aqueous Humor Protein Concentration Assay

This protocol is used to assess the integrity of the blood-aqueous barrier after drug administration.

  • Aqueous Humor Collection: At the end of the in vivo study, animals are anesthetized, and aqueous humor is collected from the anterior chamber using a 30-gauge needle.

  • Protein Quantification: The total protein concentration in the aqueous humor samples is determined using a suitable protein assay method, such as the Bradford assay, which is less susceptible to interference from ascorbic acid present in the aqueous humor.[9]

  • Procedure (Bradford Assay):

    • A standard curve is prepared using known concentrations of a standard protein (e.g., bovine serum albumin).

    • A small volume of the aqueous humor sample (or standard) is mixed with the Bradford reagent.

    • After a short incubation period, the absorbance is measured at 595 nm using a spectrophotometer.

    • The protein concentration in the samples is determined by comparing their absorbance to the standard curve.

  • Data Analysis: Protein concentrations in the treated and control eyes are compared using appropriate statistical tests (e.g., t-test).

In Vitro Receptor Binding Assay

This assay determines the binding affinity (Ki) of the compounds for their respective receptors.

  • Receptor Preparation: Cell membranes expressing the target prostanoid receptor (e.g., IP or FP receptor) are prepared from cultured cells or tissues.

  • Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]Iloprost or [3H]PGF2α) and varying concentrations of the unlabeled test compound (Iloprost or PGF2α).

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Second Messenger Assays (cAMP and IP3)

These functional assays measure the ability of the compounds to activate their respective signaling pathways.

  • cAMP Assay (for Iloprost):

    • Cells expressing the IP receptor are seeded in a multi-well plate.

    • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • The cells are then stimulated with varying concentrations of Iloprost for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).[11][12]

    • The EC50 value is determined from the dose-response curve.

  • IP3 Assay (for PGF2α):

    • Cells expressing the FP receptor are cultured in a multi-well plate.

    • The cells are stimulated with different concentrations of PGF2α.

    • The reaction is terminated, and the cells are lysed.

    • The intracellular IP3 concentration is quantified using a competitive binding assay or other detection methods available in commercial kits.[13][14]

    • The EC50 value is calculated from the resulting dose-response curve.

Summary and Conclusion

Both this compound and Prostaglandin F2 alpha isopropyl ester are effective ocular hypotensive agents, acting as prodrugs to deliver their active moieties to the eye. Their primary mechanisms of action are distinct, with Iloprost activating the cAMP/PKA pathway via the IP receptor, and PGF2α stimulating the PLC/IP3/DAG pathway through the FP receptor.

Preclinical data suggests that PGF2α isopropyl ester may have a slightly greater IOP-lowering efficacy in beagles compared to this compound. A notable difference in their side effect profile is the induction of strong miosis by PGF2α isopropyl ester in beagles, an effect not observed with this compound.

The choice between these or similar compounds for further development would depend on a comprehensive evaluation of their efficacy, side-effect profile, and duration of action in relevant models. The experimental protocols provided in this guide offer a framework for such a comparative assessment. Further studies are warranted to fully elucidate the therapeutic potential of this compound in the management of glaucoma.

References

A Head-to-Head Comparison of Iloprost and Travoprost for Ocular Hypotensive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the prostacyclin analog Iloprost and the prostaglandin F2α analog travoprost, focusing on their potential as ocular hypotensive agents. While travoprost is a well-established treatment for glaucoma, data on Iloprost in this context is limited to preclinical studies. This document will objectively compare their mechanisms of action, signaling pathways, and available experimental data on intraocular pressure (IOP) reduction.

Note: Information regarding "Iloprost phenacyl ester" is not available in the current scientific literature. Therefore, this guide will focus on the parent compound, Iloprost . The phenacyl ester of Iloprost would likely be a prodrug designed to enhance corneal penetration, similar to how travoprost is an isopropyl ester prodrug of its active free acid.

Mechanism of Action

Iloprost is a synthetic analog of prostacyclin (PGI2). Its primary mechanism of action involves the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] In the context of the eye, this pathway is thought to increase aqueous humor outflow, thereby reducing intraocular pressure.[3]

Travoprost is a synthetic prostaglandin F2α analog and a selective agonist for the prostaglandin F (FP) receptor.[3][4] It is a prodrug, an isopropyl ester, which is hydrolyzed by esterases in the cornea to its biologically active free acid.[5][6][7] The free acid binds to the FP receptor, primarily in the ciliary muscle and trabecular meshwork.[5][6] This activation is believed to increase the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular outflow, leading to a reduction in IOP.[3][5]

Signaling Pathways

The signaling cascades for Iloprost and travoprost, while both affecting aqueous humor dynamics, are initiated by different receptors and involve distinct second messengers.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor G_Protein Gαs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Outflow Increased Aqueous Humor Outflow PKA->Outflow leads to

Iloprost Signaling Pathway

Travoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_membrane Cell Membrane (Ciliary Muscle / Trabecular Meshwork) cluster_intracellular Intracellular Space Travoprost Travoprost (Prodrug) Esterases Esterases Travoprost->Esterases hydrolysis Travoprost_Acid Travoprost Acid (Active) FP_Receptor Prostaglandin (FP) Receptor Travoprost_Acid->FP_Receptor G_Protein Gαq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates DAG DAG PLC->DAG cleaves PIP2 to IP3 IP3 PIP2 PIP2 PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release IP3->Ca2_release triggers MMPs Upregulation of MMPs PKC->MMPs leads to Outflow Increased Uveoscleral Outflow MMPs->Outflow remodels extracellular matrix for

Travoprost Signaling Pathway

Quantitative Data on Intraocular Pressure Reduction

The following table summarizes the available quantitative data on the IOP-lowering effects of Iloprost and travoprost from preclinical and clinical studies.

Compound Study Population Dosage Mean IOP Reduction Reference
Iloprost Ocular hypertensive beaglesTopical application (dose-dependent)Up to 37%[3]
Travoprost Patients with open-angle glaucoma or ocular hypertension0.004% once daily6.5–9.0 mmHg[5]
Travoprost Patients with open-angle glaucoma or ocular hypertension0.004% once daily25% to 32%[8]
Travoprost Patients with open-angle glaucoma or ocular hypertension0.004% once dailyMean IOP of 17.7 to 19.1 mmHg (from baseline of ~25.6 mmHg)[5]
Travoprost (Intraocular Implant) Patients with open-angle glaucoma or ocular hypertensionFast-eluting and slow-eluting implants6.6 to 8.5 mmHg

Experimental Protocols

In Vivo IOP Measurement in Animal Models (Adapted from Iloprost Study)

A standardized experimental protocol to compare the IOP-lowering effects of this compound and travoprost in an animal model, such as ocular hypertensive beagles, would involve the following steps:

Experimental_Workflow A Animal Acclimatization and Baseline IOP Measurement B Randomization into Treatment Groups: 1. Vehicle Control 2. This compound (various concentrations) 3. Travoprost (0.004%) A->B C Topical Administration of a Single Drop of Test Compound to One Eye B->C D IOP Measurement at Predetermined Time Points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours post-instillation) using a calibrated tonometer C->D E Monitoring for Adverse Effects (e.g., conjunctival hyperemia, pupil diameter changes) D->E F Data Analysis: - Calculate mean change in IOP from baseline for each group. - Statistical comparison between groups (e.g., ANOVA). E->F

In Vivo IOP Study Workflow

Detailed Methodologies:

  • Animal Model: Ocular hypertensive beagles are a commonly used model for glaucoma research as they develop a condition that mimics human primary open-angle glaucoma.

  • Baseline Measurement: Prior to treatment, baseline IOP is measured multiple times over several days to establish a stable baseline for each animal. Measurements are taken using a calibrated applanation tonometer.

  • Drug Formulation: Test compounds (this compound and travoprost) and the vehicle control are prepared in a sterile, buffered ophthalmic solution.

  • Administration: A single, fixed-volume drop (e.g., 30 µL) of the respective solution is administered topically to the corneal surface of one eye, with the contralateral eye serving as a control or receiving the vehicle.

  • IOP Monitoring: IOP is measured at specified time points post-instillation. The animal's head is gently restrained, and a topical anesthetic is applied to the cornea before each measurement to ensure accuracy and minimize discomfort.

  • Safety Evaluation: Ocular signs such as conjunctival hyperemia (redness) and changes in pupillary diameter are assessed and scored at each time point.

Head-to-Head Comparison Summary

Feature Iloprost Travoprost
Drug Class Prostacyclin (PGI2) AnalogProstaglandin F2α Analog
Receptor Target Prostacyclin (IP) ReceptorProstaglandin F (FP) Receptor
Signaling Pathway Gαs -> Adenylyl Cyclase -> cAMP -> PKAGαq/11 -> PLC -> IP3/DAG -> PKC
Mechanism of IOP Reduction Presumed increase in aqueous humor outflowPrimarily increases uveoscleral outflow
Prodrug Form Not applicable (this compound is a hypothetical prodrug)Isopropyl ester
Clinical Use in Glaucoma Not established; preclinical evidence of IOP reductionWidely approved and used for glaucoma and ocular hypertension
Reported IOP Reduction Up to 37% in beagles[3]25-32% in humans[8]
Common Side Effects Mild transient hyperemia in beagles[3]Conjunctival hyperemia, eyelash growth, iris hyperpigmentation[5]

Conclusion

Travoprost is a well-characterized and clinically validated medication for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. Its mechanism of action via the FP receptor and subsequent increase in uveoscleral outflow is well understood.

Iloprost, a prostacyclin analog, has demonstrated significant IOP-lowering effects in preclinical animal models. Its mechanism is distinct from that of travoprost, involving the IP receptor and the cAMP signaling pathway. While these preclinical findings are promising, there is a lack of clinical data for Iloprost in the context of glaucoma treatment. Furthermore, no scientific literature is currently available on "this compound."

For drug development professionals, Iloprost and its potential prodrugs could represent a novel therapeutic class for glaucoma, acting through a different mechanism than the currently available prostaglandin analogs. Further research, including the synthesis and evaluation of prodrugs like a phenacyl ester and subsequent clinical trials, would be necessary to establish the safety and efficacy of Iloprost-based therapies for ocular hypertension.

References

A Comparative Analysis of Iloprost's Prostanoid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Iloprost and its alternatives at various human prostanoid receptors. This data is crucial for understanding the potential on- and off-target effects of these compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogues at Human Prostanoid Receptors

Receptor SubtypeIloprostTreprostinilBeraprost
IP (Prostacyclin) 3.9 32 133 [1]
EP1 1.1 Low AffinityHigh Affinity
EP2 Very Low Affinity3.6 Low Affinity
EP3 Low AffinityVery Low AffinityHigh Affinity
EP4 Low AffinityLow AffinityHigh Affinity
DP1 Very Low Affinity4.4 No Affinity
FP Low AffinityVery Low AffinityNo Affinity
TP Very Low AffinityVery Low AffinityNo Affinity
Data for Iloprost and Treprostinil sourced from Whittle et al., 2012.[2] Data for Beraprost is a combination of data from multiple sources indicating relative affinities.

Table 2: Comparative Functional Potencies (EC50, nM) of Prostaglandin Analogues

Functional AssayIloprostTreprostinil
cAMP Elevation (IP Receptor) 0.37 1.9
Calcium Influx (EP1 Receptor) 0.3 Low Activity
cAMP Elevation (DP1 Receptor) Low Activity0.6
cAMP Elevation (EP2 Receptor) Low Activity6.2
Data for Iloprost and Treprostinil sourced from Whittle et al., 2012.[2]

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental methodologies: radioligand binding assays and functional cell-based assays measuring second messenger responses.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a ligand (e.g., Iloprost) for a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound for a panel of prostanoid receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human prostanoid receptor of interest are prepared from cell lines (e.g., HEK293, CHO).

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Iloprost for the IP receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Iloprost, Treprostinil).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Cell-Based Assays (cAMP Measurement)

This method assesses the functional consequence of ligand binding, such as the activation of downstream signaling pathways. For Gs-coupled receptors like the IP, DP1, and EP2 receptors, agonist binding leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) of a test compound in activating a specific Gs-coupled prostanoid receptor.

General Protocol:

  • Cell Culture: A cell line stably expressing the human prostanoid receptor of interest is cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components, including cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response data is plotted, and a sigmoidal curve is fitted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizing Signaling and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ligands Prostacyclin Analogues cluster_receptors Prostanoid Receptors Iloprost Iloprost IP IP Iloprost->IP High Affinity EP1 EP1 Iloprost->EP1 High Affinity Other_Rs EP3, EP4, FP, TP Iloprost->Other_Rs Treprostinil Treprostinil Treprostinil->IP Moderate Affinity EP2 EP2 Treprostinil->EP2 High Affinity DP1 DP1 Treprostinil->DP1 High Affinity Treprostinil->Other_Rs Beraprost Beraprost Beraprost->IP Moderate Affinity Beraprost->EP1 High Affinity Beraprost->Other_Rs

Caption: Comparative binding affinities of prostacyclin analogues.

G cluster_workflow Radioligand Binding Assay Workflow start Receptor-expressing Membranes incubation Incubation start->incubation radioligand Radiolabeled Ligand ([3H]-Iloprost) radioligand->incubation competitor Unlabeled Competitor (e.g., Iloprost) competitor->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a radioligand binding assay.

G cluster_pathway IP Receptor Signaling Pathway Iloprost Iloprost IP_Receptor IP Receptor Iloprost->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response

Caption: Simplified IP receptor signaling cascade.

References

Comparative Analysis of Iloprost Esters for Ocular Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Iloprost esters as potential therapeutics for ocular delivery, primarily focusing on the management of glaucoma. This document synthesizes available data and established principles of ocular prodrug development to offer insights into the rational design and evaluation of these promising compounds.

Iloprost, a stable synthetic analogue of prostacyclin (PGI2), has demonstrated potent ocular hypotensive activity.[1] However, its inherent polarity can limit its penetration across the lipophilic corneal epithelium, a critical barrier to effective topical ocular drug delivery. To overcome this, the development of Iloprost ester prodrugs presents a promising strategy. Esterification of the carboxylic acid moiety of Iloprost increases its lipophilicity, facilitating enhanced corneal absorption. Following penetration, endogenous esterases within the eye are expected to hydrolyze the ester bond, releasing the active Iloprost molecule at the target site.

While direct comparative studies on a series of Iloprost esters are not extensively available in peer-reviewed literature, a foundational study by Hoyng and Groeneboer (1989) highlighted that an "esterified form" of Iloprost was a more potent ocular hypotensive agent than the parent compound in both rabbits and dogs, underscoring the potential of this approach.[2]

This guide will, therefore, extrapolate from established principles of prostaglandin ester prodrugs to present a comparative framework for potential Iloprost esters, detail relevant experimental protocols for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action.

Data Presentation: A Comparative Framework for Iloprost Esters

The following table presents a hypothetical comparative summary of potential Iloprost esters. The data points are extrapolated from studies on other prostaglandin ester prodrugs, such as latanoprost, and general principles of ocular drug delivery. This table is intended to serve as a guide for the rational design and selection of Iloprost ester candidates for further investigation.

Iloprost EsterChemical Structure (Ester Moiety)Predicted LogPPredicted Aqueous SolubilityPredicted Corneal PermeabilityPredicted Hydrolysis Rate by Corneal EsterasesPredicted IOP Reduction EfficacyPotential for Ocular Irritation
Iloprost (Parent Drug) -COOHLowHighLowN/AModerateLow
Iloprost Methyl Ester -COOCH₃ModerateModerateModerateFastHighLow to Moderate
Iloprost Ethyl Ester -COOCH₂CH₃HighLowHighModerateHighLow to Moderate
Iloprost Isopropyl Ester -COOCH(CH₃)₂Very HighVery LowVery HighSlowVery HighLow

Note: The predictions in this table are based on general trends observed with other ester prodrugs. Actual experimental data would be required for confirmation.

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation and comparison of Iloprost esters. The following protocols are based on standard practices in ophthalmic drug development.

Synthesis of Iloprost Esters
  • Objective: To synthesize a series of Iloprost esters (e.g., methyl, ethyl, isopropyl) for subsequent in vitro and in vivo evaluation.

  • General Procedure:

    • Dissolve Iloprost in a suitable anhydrous solvent (e.g., dimethylformamide).

    • Add a base (e.g., potassium carbonate) to deprotonate the carboxylic acid.

    • Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, isopropyl iodide) in excess.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Corneal Permeability Assay
  • Objective: To determine the apparent permeability coefficient (Papp) of Iloprost and its esters across the cornea.

  • Methodology (using excised rabbit corneas):

    • Freshly excise corneas from New Zealand white rabbits.

    • Mount the corneas in a modified Ussing chamber, separating the donor and receiver compartments.

    • Fill the donor compartment with a solution of the test compound (Iloprost or Iloprost ester) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Fill the receiver compartment with the same buffer.

    • Maintain the chambers at 37°C and provide aeration.

    • At predetermined time intervals, collect samples from the receiver compartment and replace with fresh buffer.

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C₀ is the initial concentration in the donor compartment.

In Vitro Hydrolysis in Ocular Tissues
  • Objective: To evaluate the rate of conversion of Iloprost esters to the active drug, Iloprost, in the presence of ocular enzymes.

  • Methodology:

    • Prepare homogenates of relevant ocular tissues (e.g., cornea, iris-ciliary body) from rabbits in a suitable buffer.

    • Incubate the Iloprost ester with the tissue homogenate at 37°C.

    • At various time points, stop the enzymatic reaction (e.g., by adding a quenching agent like acetonitrile).

    • Analyze the samples for the concentration of both the ester prodrug and the parent drug (Iloprost) using LC-MS/MS.

    • Determine the rate of hydrolysis.

In Vivo Intraocular Pressure (IOP) Reduction Studies in Rabbits
  • Objective: To assess the efficacy and duration of action of topically applied Iloprost esters in lowering IOP.

  • Methodology:

    • Use healthy, normotensive New Zealand white rabbits.

    • Measure the baseline IOP of both eyes using a calibrated tonometer.

    • Administer a single drop of the test formulation (Iloprost ester in a suitable vehicle) to one eye, and the vehicle alone to the contralateral eye (as a control).

    • Measure the IOP in both eyes at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • Compare the IOP-lowering effect of different Iloprost esters.

Mandatory Visualizations

Signaling Pathway of Iloprost in the Eye

Iloprost, being a prostacyclin analogue, is expected to exert its ocular hypotensive effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to increased aqueous humor outflow, thereby reducing intraocular pressure.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Trabecular Meshwork Relaxation PKA->Relaxation Outflow Increased Aqueous Humor Outflow Relaxation->Outflow IOP Decreased Intraocular Pressure (IOP) Outflow->IOP

Caption: Iloprost signaling pathway in the trabecular meshwork.

Experimental Workflow for Comparative Analysis

A structured workflow is essential for the comprehensive and comparative evaluation of Iloprost esters for ocular delivery.

Experimental_Workflow Start Start: Design & Synthesize Iloprost Esters (e.g., Methyl, Ethyl, Isopropyl) Physicochem Physicochemical Characterization (LogP, Solubility) Start->Physicochem InVitro_Perm In Vitro Corneal Permeability (Excised Rabbit Corneas) Physicochem->InVitro_Perm InVitro_Hydrolysis In Vitro Hydrolysis (Ocular Tissue Homogenates) Physicochem->InVitro_Hydrolysis Formulation Ophthalmic Formulation Development InVitro_Perm->Formulation InVitro_Hydrolysis->Formulation InVivo_IOP In Vivo IOP Reduction Studies (Rabbits) Formulation->InVivo_IOP Toxicity Ocular Irritation & Toxicity Assessment InVivo_IOP->Toxicity Lead_Selection Lead Candidate Selection Toxicity->Lead_Selection

Caption: Experimental workflow for evaluating Iloprost esters.

References

Benchmarking Iloprost Phenacyl Ester Against Other Prostacyclin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iloprost phenacyl ester and other prominent prostacyclin analogs used in research and clinical practice. Due to the limited publicly available data on the cardiovascular and anti-platelet effects of this compound, this document focuses on benchmarking established prostacyclin analogs—Iloprost, Epoprostenol, Treprostinil, and Beraprost—while providing the available information for this compound and identifying areas for future research.

Introduction to Prostacyclin Analogs

Prostacyclin (PGI2) is a lipid molecule that acts as a potent vasodilator and inhibitor of platelet aggregation.[1] Its synthetic analogs are crucial in the treatment of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by high blood pressure in the pulmonary arteries.[2] These analogs mimic the effects of endogenous prostacyclin, primarily through the activation of the prostacyclin receptor (IP receptor), leading to increased cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that promote vasodilation and inhibit platelet function.[3]

This compound is a derivative of Iloprost. While research on its specific effects is limited, it is hypothesized to act as a prodrug, being metabolized in vivo to release the active Iloprost molecule. The phenacyl ester moiety may alter its pharmacokinetic properties, such as duration of action and tissue penetration.

Comparative Data of Prostacyclin Analogs

The following tables summarize key quantitative data for established prostacyclin analogs. Data for this compound is limited to its observed effects on intraocular pressure.

Prostacyclin Analog Route of Administration Half-Life Receptor Binding Profile Potency (Vasodilation) Potency (Anti-platelet Aggregation)
Iloprost Inhaled, Intravenous20-30 minutes[4]IP receptor agonist[3]HighHigh
Epoprostenol Intravenous3-5 minutes[5]IP receptor agonistVery HighVery High
Treprostinil Intravenous, Subcutaneous, Inhaled, Oral~4 hours[2]IP receptor agonistHighHigh
Beraprost Oral35-40 minutesIP receptor agonistModerateModerate
This compound Topical (ocular)Not ReportedPresumed IP receptor agonist (as Iloprost)Not Reported for vasodilationNot Reported
Prostacyclin Analog Key Clinical Efficacy Measures (in PAH) Common Adverse Effects
Iloprost Improved exercise capacity, hemodynamics, and symptoms.Flushing, cough, headache, jaw pain.[4]
Epoprostenol Improved exercise capacity, hemodynamics, and survival.Flushing, headache, jaw pain, nausea, diarrhea, catheter-related infections.
Treprostinil Improved exercise capacity and hemodynamics.Infusion site pain (subcutaneous), headache, diarrhea, jaw pain, flushing.
Beraprost Modest improvement in exercise capacity.Headache, flushing, diarrhea, jaw pain.
This compound Reduced intraocular pressure in animal models.Ocular hyperemia.

Signaling Pathways and Experimental Workflows

Prostacyclin Signaling Pathway

Prostacyclin analogs exert their effects by binding to the IP receptor, a G-protein coupled receptor. This activates adenylyl cyclase, which in turn increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that result in vasodilation and inhibition of platelet aggregation.

Prostacyclin Signaling Pathway Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase IP Receptor->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP   Converts Adenylyl Cyclase PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation PKA->Inhibition of Platelet Aggregation

Caption: Prostacyclin analog signaling cascade leading to vasodilation and anti-platelet effects.

Experimental Workflow for Comparing Prostacyclin Analogs

A typical preclinical workflow to compare the efficacy of different prostacyclin analogs involves a series of in vitro and in vivo experiments.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 Ex Vivo Assays cluster_2 In Vivo Models Receptor Binding Receptor Binding cAMP Measurement cAMP Measurement Receptor Binding->cAMP Measurement Platelet Aggregation Assay Platelet Aggregation Assay cAMP Measurement->Platelet Aggregation Assay Isolated Vessel Vasodilation Isolated Vessel Vasodilation Platelet Aggregation Assay->Isolated Vessel Vasodilation PAH Animal Model PAH Animal Model Isolated Vessel Vasodilation->PAH Animal Model Hemodynamic Measurements Hemodynamic Measurements PAH Animal Model->Hemodynamic Measurements Data Analysis Data Analysis Hemodynamic Measurements->Data Analysis

Caption: A generalized experimental workflow for the preclinical comparison of prostacyclin analogs.

Experimental Protocols

In Vitro cAMP Measurement Assay

Objective: To determine the potency and efficacy of prostacyclin analogs in stimulating cAMP production in cells expressing the IP receptor.

Methodology:

  • Culture human pulmonary artery smooth muscle cells (HPASMCs) or a cell line stably expressing the human IP receptor.

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Add increasing concentrations of the prostacyclin analogs (e.g., Iloprost, Treprostinil, this compound) to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Plot the concentration-response curve and calculate the EC50 value for each analog.

Ex Vivo Pulmonary Artery Vasodilation Assay

Objective: To assess the vasodilatory effects of prostacyclin analogs on isolated pulmonary arteries.

Methodology:

  • Isolate pulmonary artery rings from a suitable animal model (e.g., rat or rabbit).

  • Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or U46619).

  • Once a stable contraction is achieved, add cumulative concentrations of the prostacyclin analogs to the organ bath.

  • Record the relaxation response for each concentration.

  • Calculate the percentage of relaxation relative to the pre-contraction and determine the EC50 value for each analog.

Discussion and Future Directions for this compound

The available data on this compound is currently limited to its effects on intraocular pressure in animal models. In these studies, it demonstrated a significant reduction in intraocular pressure, suggesting it can penetrate ocular tissues and exert a biological effect. The mechanism is presumed to be through its hydrolysis to Iloprost, which then acts on local prostanoid receptors to increase aqueous humor outflow.

To benchmark this compound against other prostacyclin analogs for cardiovascular applications, further research is imperative. Key areas for investigation should include:

  • Pharmacokinetics: Determining the rate and extent of hydrolysis to Iloprost in plasma and target tissues.

  • In Vitro Potency: Assessing its ability to activate the IP receptor and stimulate cAMP production in relevant cell types.

  • Cardiovascular and Hemodynamic Effects: Evaluating its vasodilatory effects on pulmonary and systemic circulation in animal models of PAH.

  • Anti-platelet Activity: Measuring its ability to inhibit platelet aggregation in vitro and in vivo.

By elucidating these properties, the scientific community can better understand the therapeutic potential of this compound and its place among the existing armamentarium of prostacyclin analogs.

References

A Comparative Guide to Iloprost Formulations: Efficacy and Safety in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iloprost, a synthetic analog of prostacyclin (PGI2), is a cornerstone in the management of pulmonary arterial hypertension (PAH) and other vasospastic conditions.[1][2] Its therapeutic effects are primarily mediated through vasodilation and inhibition of platelet aggregation.[1][2] This guide provides a detailed comparison of the efficacy and safety of different Iloprost formulations, supported by experimental data and protocols to aid in research and development.

Mechanism of Action: A Glimpse into the Signaling Cascade

Iloprost exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] This interaction triggers a signaling cascade that ultimately leads to vasodilation and the inhibition of platelet activity. The key steps are outlined in the diagram below.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor G_Protein G Protein IP_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converted by Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP (in Platelets) PKA->VASP phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) (in Smooth Muscle) PKA->MLCP activates Inhibition_of_Platelet_Aggregation Inhibition_of_Platelet_Aggregation VASP->Inhibition_of_Platelet_Aggregation Vasodilation Vasodilation MLCP->Vasodilation

Iloprost signaling pathway leading to vasodilation and anti-platelet effects.

Formulations Overview

Iloprost is available in two primary formulations: an inhaled solution and an intravenous solution.[3] The choice of formulation depends on the clinical indication, disease severity, and patient-specific factors.

  • Inhaled Iloprost (e.g., Ventavis®): This formulation delivers the drug directly to the pulmonary vasculature, maximizing local therapeutic effects while minimizing systemic side effects.[4] It is a non-invasive option suitable for long-term management. Different concentrations of the inhaled solution are available (10 µg/mL and 20 µg/mL), which can impact administration time and patient adherence.[5]

  • Intravenous Iloprost: This formulation is administered directly into the bloodstream, providing rapid and potent systemic effects. It is often used in more severe cases or when the inhaled route is not feasible.

Efficacy Comparison

Clinical trials have demonstrated the efficacy of both inhaled and intravenous Iloprost in improving key clinical endpoints for patients with PAH.

Inhaled Iloprost: Key Clinical Trial Data

The "Aerosolized Iloprost Randomized" (AIR) study was a pivotal trial that established the efficacy of inhaled Iloprost.[6]

Efficacy EndpointInhaled Iloprost (5 µg, 6-9 times/day)Placebop-value
Combined Endpoint* 19%4%0.0033
Change in 6-Minute Walk Distance (6MWD) +36 meters (mean)--
Improvement in NYHA Functional Class 25%8%-
Absence of Clinical Deterioration or Death 96%87%-

*Combined endpoint defined as ≥10% increase in 6MWD, improvement in NYHA Functional Class, and absence of clinical deterioration or death at 12 weeks.

A study comparing inhaled treprostinil with iloprost found that patients on inhaled treprostinil had significantly higher adherence and persistence.[7] Another study showed that switching from a 10 microgram/mL to a 20 microgram/mL formulation of inhaled iloprost increased the mean daily number of complete inhalations and reduced the duration of each administration session.[5]

Intravenous vs. Inhaled Iloprost

Direct comparative studies highlight the distinct advantages of each formulation.

FeatureIntravenous IloprostInhaled IloprostReference
Pulmonary Selectivity Low (systemic vasodilation)High (selective pulmonary vasodilation)[8]
Systemic Side Effects More frequentLess frequent[4][8]
6MWD Improvement (3 months) Increase from 220m to 280mIncrease from 200m to 275m[9]
Event-Free Follow-up 23 months (median)16 months (median)[9]

In patients with severe primary pulmonary hypertension, both intravenous iloprost and prostacyclin showed similar hemodynamic profiles. However, only inhaled iloprost demonstrated selective pulmonary vasodilation, reducing pulmonary vascular resistance and pressure without causing systemic vasodilation.[8] For patients who deteriorate on aerosolized iloprost, switching to continuous intravenous iloprost has shown substantial improvement in exercise capacity in about half of the cases.[10]

Safety and Tolerability

The safety profile of Iloprost varies between formulations, primarily due to the route of administration.

Common Adverse Events
Adverse EventInhaled Iloprost (Ventavis®)PlaceboIntravenous Iloprost
Vasodilation (Flushing) 27%9%Frequently Observed
Increased Cough 39%26%Less Common
Headache 30%20%Frequently Observed
Hypotension 11%6%Frequently Observed
Nausea 13%8%Frequently Observed
Jaw Pain Frequently Observed with IVLess Common with InhaledFrequently Observed

Data for inhaled Iloprost from a Phase 3 clinical trial.

Overdose symptoms for Iloprost can include dizziness, headache, flushing, nausea, jaw pain, back pain, hypotension, vomiting, and diarrhea.[3]

Experimental Protocols

Right Heart Catheterization for Vasoreactivity Testing

This procedure is crucial for assessing the response to vasodilators like Iloprost.

RHC_Protocol Start Start Baseline_Measurements Obtain Baseline Hemodynamic Measurements via RHC Start->Baseline_Measurements Drug_Administration Administer Vasodilator (e.g., Inhaled Iloprost or IV Adenosine) Baseline_Measurements->Drug_Administration Post_Drug_Measurements Record Hemodynamic Parameters Post-Administration Drug_Administration->Post_Drug_Measurements Assess_Response Assess Vasoreactivity based on Changes in mPAP, PVR, and CO Post_Drug_Measurements->Assess_Response End End Assess_Response->End

Workflow for Right Heart Catheterization (RHC) with vasoreactivity testing.

Protocol Details:

  • Patient Preparation: Patients undergo right heart catheterization according to standard hospital protocols.

  • Baseline Measurements: Key hemodynamic parameters are measured at baseline, including mean pulmonary artery pressure (mPAP), pulmonary capillary wedge pressure (PCWP), cardiac output (CO), and pulmonary vascular resistance (PVR).[11]

  • Vasodilator Challenge: A short-acting vasodilator is administered. For inhaled Iloprost, a typical dose is administered via a nebulizer.[12] For intravenous agents like adenosine, it is infused at incremental doses.

  • Post-Challenge Measurements: Hemodynamic parameters are measured again during peak drug effect.[11]

  • Assessment of Vasoreactivity: A positive response is typically defined by a significant drop in mPAP and PVR without a decrease in cardiac output.

6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of exercise capacity.

Protocol Details:

  • Course: A flat, enclosed corridor of a specific length is used.

  • Instructions: Patients are instructed to walk as far as possible in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest if necessary.

  • Monitoring: The total distance walked in 6 minutes is recorded. Oxygen saturation and heart rate may also be monitored.

  • Endpoint: The change in the 6-minute walk distance (6MWD) from baseline is a key efficacy endpoint in clinical trials.[13]

Conclusion

Both inhaled and intravenous formulations of Iloprost are effective treatments for pulmonary arterial hypertension. The inhaled route offers the significant advantage of selective pulmonary vasodilation, thereby reducing systemic side effects.[4][8] However, the frequent dosing schedule can be a challenge for patient adherence.[7] Intravenous Iloprost provides a more potent and systemic effect, which may be necessary for more severe cases, but at the cost of a higher incidence of side effects.[10] The choice of formulation should be guided by the patient's clinical status, tolerability, and lifestyle considerations. Further research into novel delivery systems and formulations may help to optimize the therapeutic potential of Iloprost while improving patient convenience and adherence.

References

Safety Operating Guide

Navigating the Disposal of Iloprost Phenacyl Ester: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Profile

Understanding the hazard profile of the parent compound, Iloprost, is the first step in establishing safe handling and disposal procedures for its phenacyl ester derivative. The following table summarizes the key hazard information for Iloprost. It is crucial to handle Iloprost phenacyl ester with the same level of caution.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn childP201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity (Single Exposure) H336: May cause drowsiness or dizzinessP261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

This data is based on the Safety Data Sheet for Iloprost and should be considered as a baseline for handling this compound.

Procedural Guidance for Disposal

The disposal of this compound should be approached systematically, following a process that ensures safety and regulatory compliance. The following workflow provides a step-by-step guide for laboratory personnel.

cluster_0 Disposal Workflow for this compound A 1. Hazard Assessment Review SDS of parent compound (Iloprost) and any available data for the ester. B 2. Waste Segregation Segregate waste containing this compound from other waste streams. A->B C 3. Waste Categorization Is the waste considered hazardous? (Based on institutional guidelines and local regulations) B->C D 4a. Non-Hazardous Waste Dispose of according to institutional protocols for non-hazardous chemical waste. C->D No E 4b. Hazardous Waste - Label container clearly - Store in a designated satellite accumulation area C->E Yes F 5. Chemical Inactivation (Consideration) Is a validated inactivation protocol available and safe to perform? E->F G 6a. Inactivation Perform inactivation procedure in a controlled environment (e.g., fume hood) following a validated SOP. F->G Yes I 6b. Direct Disposal Package waste for disposal without chemical treatment. F->I No H 7. Final Disposal Arrange for pickup by certified hazardous waste contractor. G->H I->H

Figure 1. Logical workflow for the proper disposal of this compound.

Key Experimental Protocols: Chemical Inactivation (A Note of Caution)

No specific, validated chemical inactivation protocols for this compound were identified in the available safety literature. The development of such a protocol would require a thorough understanding of the compound's reactivity and potential degradation products.

Hypothetical Inactivation Considerations (for expert evaluation only):

Prostaglandin esters can be susceptible to hydrolysis under basic or acidic conditions. A potential, yet unvalidated, approach could involve:

  • Base-Catalyzed Hydrolysis: Treatment with a dilute solution of sodium hydroxide or potassium hydroxide could hydrolyze the phenacyl ester and potentially open the lactone ring, leading to less biologically active products.

  • Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate or sodium hypochlorite, could potentially cleave the carbon-carbon double bonds in the molecule.

Crucially, any attempt at chemical inactivation must be preceded by a comprehensive risk assessment and small-scale testing by qualified chemists to:

  • Confirm the completeness of the degradation.

  • Characterize the resulting degradation products to ensure they are not hazardous.

  • Ensure the reaction itself does not produce excessive heat, gas, or other hazards.

Without a validated protocol, chemical inactivation is not recommended. The default and safest procedure is to treat all this compound waste as hazardous chemical waste.

Disposal Plan: Step-by-Step Instructions

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]

  • Waste Collection:

    • Collect all waste materials containing this compound (e.g., unused solutions, contaminated vials, pipette tips, and absorbent materials) in a dedicated, properly labeled, and leak-proof container.

    • The container should be made of a material compatible with the solvents used.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3]

    • Do not dispose of this compound down the drain or in the regular trash.[1] Its high aquatic toxicity necessitates specialized disposal to prevent environmental contamination.[2]

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iloprost phenacyl ester
Reactant of Route 2
Reactant of Route 2
Iloprost phenacyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.